K284-6111
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O4S/c1-5-20-12-14-22(15-13-20)31-28(34)27(6-2)38-30-32-24-19-26(37-4)25(36-3)18-23(24)29(35)33(30)17-16-21-10-8-7-9-11-21/h10,12-15,18-19,27H,5-9,11,16-17H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKHSHNIKAKCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC(=C(C=C3C(=O)N2CCC4=CCCCC4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of K284-6111: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K284-6111 is a potent, orally active small molecule inhibitor of Chitinase-3-like-1 (CHI3L1), a protein implicated in the pathogenesis of various inflammatory diseases, including neurodegenerative disorders and atopic dermatitis.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating key inflammatory signaling pathways. It provides a comprehensive overview of its effects on cellular and animal models, supported by quantitative data and detailed experimental protocols. The guide also includes visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein associated with inflammation, tissue remodeling, and cellular proliferation. Elevated levels of CHI3L1 have been observed in the plasma and cerebrospinal fluid of patients with Alzheimer's disease (AD) and are correlated with the severity of atopic dermatitis.[3][4] this compound has emerged as a high-affinity inhibitor of CHI3L1, demonstrating significant therapeutic potential in preclinical studies.[1] This document provides a detailed examination of its mechanism of action.
Mechanism of Action: Inhibition of CHI3L1 and Downstream Signaling
This compound exerts its therapeutic effects by directly binding to and inhibiting the activity of CHI3L1.[3] This initial interaction triggers a cascade of downstream events, primarily centered on the suppression of the ERK and NF-κB signaling pathways.[1]
Direct Binding to CHI3L1
Computational docking studies have revealed a strong binding affinity of this compound to CHI3L1, with a binding energy of -9.7 kcal/mol.[3] This high-affinity interaction is the cornerstone of its inhibitory activity.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. This compound effectively suppresses this pathway through the following mechanisms:
-
Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1]
-
Suppression of p50 and p65 Nuclear Translocation: By inhibiting IκBα phosphorylation, this compound prevents the nuclear translocation of the p50 and p65 subunits of NF-κB.[1][4]
The inhibition of the NF-κB pathway by this compound is a critical component of its anti-inflammatory effects.
Inhibition of the ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. This compound has been shown to selectively inactivate the ERK pathway, contributing to its anti-inflammatory and anti-amyloidogenic properties. The inhibition of CHI3L1 by this compound leads to a reduction in ERK phosphorylation.
Downstream Effects on Inflammatory Mediators
The inhibition of the NF-κB and ERK pathways by this compound results in a significant reduction in the expression of various pro-inflammatory proteins and cytokines.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulus | This compound Concentration | Treatment Time | Observed Effect | Reference |
| BV-2 microglia | Aβ or LPS | 0.5-2 μM | 24 h | Decreased NO concentration | [1] |
| BV-2 microglia | Aβ | 5 μM | 26 h | Inhibited PTX3 expression | [1] |
| BV-2 microglia | LPS | 0.5-2 μM | 6 h | Prevented nuclear translocation of p50 and p65 | [1] |
| Astrocytes | LPS | 0.5-2 μM | 6 h | Prevented nuclear translocation of p50 and p65 | [1] |
| HaCaT keratinocytes | TNF-α/IFN-γ | 0.5-2 μM | 4 h | Inhibited CHI3L1, IL-1β, IL-4, IL-6, LTF, TSLP levels | [1] |
| Reconstructed Human Skin | - | 2 μM | 6 days | Attenuated inflammation | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| Phthalic anhydride-induced atopic dermatitis | Topical | 1-2 mg/mL | 3 times a week for 4 weeks | Inhibited atopic dermatitis | [1] |
| LPS-induced liver injury | i.p. | 0.25-1 mg/kg | Once every three days for 2 weeks | Protective effects against liver injury | [1] |
| Tg2576 mouse model of AD | i.p. | 1 mg/kg | - | Reduced iNOS and COX-2-reactive cells, decreased GFAP, IBA-1, iNOS, and COX-2 expression, decreased M1 microglia markers | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol is designed to assess the anti-inflammatory effects of this compound in a cell-based model of neuroinflammation.
Materials:
-
BV-2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
LPS (Lipopolysaccharide)
-
This compound
-
Griess Reagent
-
Antibodies for Western blotting (iNOS, COX-2, p-IκBα, p50, p65)
-
ELISA kits for TNF-α, IL-1β, IL-6
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates. Once confluent, pre-treat the cells with varying concentrations of this compound (0.5, 1, and 2 µM) for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, phosphorylated IκBα, and the nuclear translocation of p50 and p65.
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using specific ELISA kits.
In Vitro TNF-α/IFN-γ-Induced Inflammation in HaCaT Keratinocytes
This protocol is used to evaluate the effect of this compound on a model of atopic dermatitis.
Materials:
-
HaCaT keratinocyte cells
-
DMEM
-
FBS
-
TNF-α (Tumor Necrosis Factor-alpha)
-
IFN-γ (Interferon-gamma)
-
This compound
-
ELISA kits for CHI3L1, IL-1β, IL-4, IL-6, LTF, TSLP
Procedure:
-
Cell Culture: Maintain HaCaT cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Plate the cells and allow them to adhere. Treat the cells with a combination of TNF-α and IFN-γ to induce an inflammatory response.
-
This compound Application: Concurrently, treat the cells with this compound at concentrations of 0.5, 1, and 2 µM for 4 hours.
-
Cytokine Measurement: Collect the supernatant and measure the levels of CHI3L1, IL-1β, IL-4, IL-6, Lactoferrin (LTF), and Thymic Stromal Lymphopoietin (TSLP) using ELISA.
In Vivo Alzheimer's Disease Mouse Model
This protocol describes the evaluation of this compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Tg2576 transgenic mice
-
This compound
-
Vehicle control (e.g., saline)
-
Equipment for behavioral testing
-
Reagents and antibodies for immunohistochemistry and Western blotting
Procedure:
-
Animal Dosing: Administer this compound intraperitoneally (i.p.) to Tg2576 mice at a dose of 1 mg/kg. A control group should receive the vehicle.
-
Behavioral Assessment: Conduct behavioral tests, such as the Morris water maze, to assess cognitive function.
-
Tissue Collection and Analysis: At the end of the study, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to detect markers of neuroinflammation, such as GFAP (for astrocytes) and Iba-1 (for microglia).
-
Western Blotting: Prepare brain lysates and perform Western blotting to quantify the expression of inflammatory proteins like iNOS and COX-2.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of CHI3L1 and the subsequent suppression of the ERK and NF-κB signaling pathways. Its ability to reduce the production of key inflammatory mediators has been demonstrated in relevant in vitro and in vivo models of neuroinflammation and atopic dermatitis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for inflammatory diseases.
References
- 1. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
K284-6111: A Technical Guide to a Novel CHI3L1 Inhibitor for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of K284-6111, a high-affinity, orally active inhibitor of Chitinase-3-like 1 (CHI3L1). This compound has emerged as a significant research tool for investigating the role of CHI3L1 in neuroinflammatory and neurodegenerative conditions, particularly Alzheimer's disease. This document compiles available quantitative data, detailed experimental protocols, and key signaling pathways to facilitate further research and development in this area.
Introduction to this compound and CHI3L1
Chitinase-3-like 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in inflammatory processes and tissue remodeling. In the central nervous system (CNS), CHI3L1 is primarily expressed by astrocytes and is upregulated in response to inflammatory stimuli. Elevated levels of CHI3L1 have been associated with several neurodegenerative diseases, making it a compelling therapeutic target.
This compound, with the chemical name 2-({3-[2-(1-cyclohexene-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide, has been identified as a potent inhibitor of CHI3L1. It has demonstrated the ability to cross the blood-brain barrier and exert anti-inflammatory and neuroprotective effects in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Binding Affinity (Kd) | -9.7 kcal/mol | Computational Docking Model | [1] |
| IC50 | 5-10 μM | Lung Cancer Cell Lines | [1] |
Note: The IC50 value was determined in lung cancer cell lines and may differ in neuronal cell types.
Table 2: In Vivo Efficacy of this compound in Tg2576 Alzheimer's Disease Mouse Model
| Parameter | Treatment Group | Control Group | % Change | Reference |
| Aβ₁₋₄₂ Levels (pg/mg protein) | 165.4 ± 3.9 | 180.4 ± 4.1 | ↓ 8.3% | [2] |
| Aβ₁₋₄₀ Levels (pg/mg protein) | 733.7 ± 17.2 | 792.5 ± 16.7 | ↓ 7.4% | [2] |
| iNOS Expression | Reduced | Elevated | Not Quantified | [2][3] |
| COX-2 Expression | Reduced | Elevated | Not Quantified | [2][3] |
| GFAP Expression (astrocyte marker) | Reduced | Elevated | Not Quantified | [2][3] |
| Iba-1 Expression (microglia marker) | Reduced | Elevated | Not Quantified | [2][3] |
Tg2576 mice were administered this compound at a dose of 3 mg/kg, p.o. daily for four weeks.
Table 3: In Vitro Inhibition of Inflammatory Markers by this compound
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| BV-2 microglia & primary astrocytes | Aβ or LPS | 0.5-2 μM | Decreased NO concentration | [4] |
| BV-2 microglia | Aβ | 5 μM | Inhibited PTX3 expression | [4] |
| BV-2 microglia & primary astrocytes | LPS | 0.5-2 μM | Prevented nuclear translocation of p50 and p65 | [4] |
Signaling Pathways of CHI3L1 and this compound
CHI3L1 exerts its effects through multiple signaling pathways. This compound's inhibitory action on CHI3L1 modulates these pathways, leading to its anti-neuroinflammatory effects.
Caption: CHI3L1 signaling and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is adapted from established methods for assessing hippocampal-dependent spatial learning and memory in mouse models of Alzheimer's disease.
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
Escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Cued Training (Day 1):
-
Place a visible flag on the platform.
-
Conduct 4 trials per mouse, with the starting position varied for each trial.
-
Gently place the mouse into the water facing the pool wall.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
-
Acquisition Phase (Days 2-6):
-
Remove the flag from the platform. The platform remains in the same location for all trials.
-
Conduct 4 trials per day for each mouse, with varying starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Western Blotting for Inflammatory Markers in Brain Tissue
This protocol outlines the steps for detecting the expression of iNOS, COX-2, GFAP, and Iba-1 in mouse brain homogenates.
Materials:
-
Brain tissue samples.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (see Table 4 for examples).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Imaging system.
Procedure:
-
Tissue Homogenization:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 4: Example Primary Antibodies for Western Blotting
| Target Protein | Host Species | Dilution | Supplier (Example) | Catalog Number (Example) |
| iNOS | Rabbit | 1:1000 | Abcam | ab178945 |
| COX-2 | Mouse | 1:1000 | Cell Signaling Technology | #12282 |
| GFAP | Chicken | 1:5000 | Abcam | ab4674 |
| Iba-1 | Rabbit | 1:1000 | Wako | 019-19741 |
Note: Optimal antibody concentrations should be determined empirically.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CHI3L1 in neuroinflammation and neurodegeneration. Its ability to inhibit CHI3L1 and modulate downstream signaling pathways provides a means to explore the therapeutic potential of targeting this pathway in diseases such as Alzheimer's. The data and protocols presented in this guide are intended to serve as a resource for researchers in this exciting and rapidly evolving field.
References
- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of K284-6111 in Inhibiting the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which K284-6111, a potent and orally active inhibitor of Chitinase-3-like 1 (CHI3L1), modulates the NF-κB signaling pathway. This document will detail the molecular interactions, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling cascade and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound is a high-affinity inhibitor of CHI3L1, a protein implicated in inflammatory processes and the progression of various diseases, including neurodegenerative disorders like Alzheimer's disease and certain inflammatory skin conditions.[1][2] The therapeutic potential of this compound is largely attributed to its ability to suppress inflammatory responses, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4]
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (most commonly p50 and p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This releases the NF-κB dimers, allowing them to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Mechanism of Action: this compound's Inhibition of NF-κB
This compound exerts its inhibitory effect on the NF-κB pathway at a critical juncture in the signaling cascade. Evidence suggests that this compound suppresses the phosphorylation of IκBα.[3] This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of the p50 and p65 subunits of NF-κB.[1][5] By preventing the nuclear entry of these transcription factors, this compound effectively halts the downstream transcription of NF-κB target genes, thereby mitigating the inflammatory response.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the therapeutic potential of K284-6111 in Alzheimer's disease
An In-depth Technical Guide on the Preclinical Evidence and Mechanism of Action
Abstract
Alzheimer's disease (AD) poses a significant global health challenge, with a pressing need for effective therapeutic interventions. Recent research has highlighted the role of neuroinflammation in the pathogenesis of AD, presenting new targets for drug development. This document provides a comprehensive technical overview of the investigational compound K284-6111, a potent and orally active inhibitor of Chitinase-3-like 1 (CHI3L1). This compound has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease by mitigating neuroinflammation and amyloidogenesis. This guide will delve into the mechanism of action, summarize key quantitative preclinical data, detail experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] Emerging evidence implicates neuroinflammation as a critical component of AD pathology, with elevated levels of inflammatory mediators contributing to disease progression.[2][3] Chitinase-3-like 1 (CHI3L1), a glycoprotein expressed by activated astrocytes and microglia in the brain, has been identified as a potential biomarker and therapeutic target in AD due to its association with neuroinflammation.[2][4] this compound, a small molecule inhibitor of CHI3L1, has shown promise in preclinical studies by attenuating key pathological features of AD.[5][6]
Mechanism of Action of this compound
This compound exerts its therapeutic effects primarily through the inhibition of CHI3L1, which in turn modulates downstream inflammatory signaling pathways.[2][7] The core mechanism involves the suppression of the NF-κB and ERK signaling cascades.[7][8]
-
Inhibition of CHI3L1: this compound is a high-affinity inhibitor of CHI3L1, directly binding to the protein and suppressing its expression.[7]
-
Downregulation of NF-κB Signaling: By inhibiting CHI3L1, this compound prevents the phosphorylation of IκB and the subsequent nuclear translocation of the p50 and p65 subunits of NF-κB.[2][5][7] This leads to a reduction in the expression of pro-inflammatory genes.
-
Inhibition of ERK Signaling: this compound has also been shown to selectively inactivate the ERK pathway, which is implicated in neuroinflammatory responses.[6][8]
-
Reduction of Pro-inflammatory Mediators: The inhibition of these pathways results in a decreased production of inflammatory proteins and cytokines, including iNOS, COX-2, GFAP, Iba-1, TNF-α, IL-1β, and IL-6.[2][3][7]
-
Attenuation of Amyloidogenesis: this compound has been observed to reduce the accumulation of Aβ plaques and decrease β-secretase (BACE1) activity in the brain of AD mouse models.[2][8]
Preclinical Data Summary
The therapeutic potential of this compound has been evaluated in various in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | This compound Concentration | Outcome | Reference |
| BV-2 microglia, Astrocytes | Aβ or LPS | 0.5-2 μM | Decreased NO concentration. | [7] |
| BV-2 microglia | CHI3L1 overexpression | 5 μM (26h) | Decreased neuroinflammation. | [7] |
| BV-2 microglia | Aβ-induced | 5 μM (26h) | Inhibited PTX3 expression. | [7] |
| BV-2 microglia, Astrocytes | LPS | 0.5-2 μM (6h) | Prevented nuclear translocation of p50 and p65. | [7] |
| HaCaT cells | TNF-α/IFN-γ | 0.5-2 μM (4h) | Inhibited expression of CHI3L1, IL-1β, IL-4, IL-6, LTF, and TSLP. | [7] |
| BV-2 microglia, Astrocytes | LPS (1 μg/mL) | 0.5, 1, and 2 μM | Decreased expression of COX-2, iNOS, GFAP, Iba-1, APP, and BACE1. | [2][5] |
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Animal Model | Treatment | Dosage and Administration | Key Findings | Reference |
| Aβ₁₋₄₂-infused mice | This compound | 3 mg/kg, p.o. daily for 4 weeks | Improved performance in Morris water maze and passive avoidance tests. Reduced Aβ₁₋₄₂ accumulation. Decreased expression of iNOS, COX-2, GFAP, and Iba-1. | [2][5] |
| Tg2576 mice | This compound | 3 mg/kg, p.o. daily for 4 weeks | Alleviated memory impairment. Reduced Aβ accumulation. Decreased expression of GFAP, IBA-1, iNOS, and COX-2. Decreased expression of M1 microglia markers (Tnf, Il1b, Il6, and Cd86). | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Studies
-
Cell Culture:
-
BV-2 microglial cells and primary astrocytes were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
-
Treatment:
-
Western Blot Analysis:
-
Immunofluorescence:
-
Nuclear translocation of NF-κB subunits (p50 and p65) was visualized using immunofluorescence microscopy.[2]
-
-
ELISA:
In Vivo Studies
-
Animal Models:
-
Drug Administration:
-
Behavioral Assessments:
-
Immunohistochemistry and Thioflavin S Staining:
-
Brain sections were stained to visualize the expression of inflammatory markers (iNOS, GFAP, Iba-1) and the presence of Aβ plaques (Thioflavin S).[2]
-
-
Biochemical Analysis of Brain Tissue:
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in inhibiting CHI3L1-mediated signaling.
Caption: Workflow for in vivo evaluation of this compound in Alzheimer's disease models.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as a disease-modifying agent for Alzheimer's disease. By targeting CHI3L1, this compound effectively reduces neuroinflammation and amyloidogenesis, leading to improved cognitive function in animal models. The dual action on two key pathological hallmarks of AD makes it a compelling candidate for further development.
Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safe and effective dosing regimen for human clinical trials. Investigating the efficacy of this compound in combination with other AD therapies could also be a valuable avenue of exploration. The continued investigation of CHI3L1 inhibitors like this compound holds significant promise for the development of novel treatments for Alzheimer's disease.
References
- 1. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 2. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Impact of K284-6111 on Amyloid Beta-Induced Neuroinflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of K284-6111 in mitigating amyloid beta (Aβ)-induced neuroinflammation, a key pathological feature of Alzheimer's disease (AD). Drawing upon preclinical in vivo and in vitro studies, this document outlines the mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the involved signaling pathways.
Executive Summary
This compound, a potent and specific inhibitor of Chitinase-3-like 1 (CHI3L1), has demonstrated significant efficacy in reducing neuroinflammation and ameliorating cognitive deficits in animal models of Alzheimer's disease.[1][2][3] The compound exerts its neuroprotective effects by modulating key inflammatory signaling pathways, primarily the NF-κB and ERK pathways, leading to a downstream reduction in pro-inflammatory mediators and amyloidogenic proteins.[4][5][6] This guide synthesizes the available data to provide a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for AD.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CHI3L1, a glycoprotein implicated in inflammatory processes.[1][7] In the context of AD, Aβ accumulation triggers the activation of microglia and astrocytes, leading to the release of CHI3L1.[4] CHI3L1, in turn, can activate signaling cascades that perpetuate the neuroinflammatory response. This compound intervenes in this process by suppressing the expression of CHI3L1 and inhibiting the activation of the NF-κB and ERK signaling pathways.[1][2][4] This dual action leads to a reduction in the expression of a wide range of pro-inflammatory and amyloidogenic proteins.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.
Table 1: In Vivo Effects of this compound in Aβ-Infused and Transgenic Mouse Models
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Memory Function | Aβ₁-₄₂-infused mice | 3 mg/kg this compound (p.o.) for 4 weeks | Reduced memory loss in Morris water maze and passive avoidance tests. | [1] |
| Inflammatory Protein Expression (Brain) | Aβ₁-₄₂-infused mice | 3 mg/kg this compound (p.o.) for 4 weeks | Decreased expression of iNOS, COX-2, GFAP, and Iba-1. | [1] |
| CHI3L1 Expression (Brain) | Aβ₁-₄₂-infused mice | 3 mg/kg this compound (p.o.) for 4 weeks | Suppressed CHI3L1 expression. | [1] |
| β-secretase Activity (Brain) | Aβ₁-₄₂-infused mice | 3 mg/kg this compound (p.o.) for 4 weeks | Reduced β-secretase activity and Aβ generation. | [1] |
| Pro-inflammatory Cytokines (Brain) | Tg2576 mice | 3 mg/kg this compound (p.o.) for 4 weeks | Decreased levels of TNF-α, IL-1β, and IL-6. | [4] |
| Microglia and Astrocyte Activation (Brain) | Tg2576 mice | 3 mg/kg this compound (p.o.) for 4 weeks | Inhibited activation of microglia and astrocytes. | [4] |
Table 2: In Vitro Effects of this compound on Microglial and Astrocytic Cells
| Cell Type | Stimulant | This compound Concentration | Outcome | Reference |
| BV-2 Microglia | LPS (1 µg/mL) | 0.5, 1, and 2 µM | Decreased expression of COX-2, iNOS, APP, and BACE1. | [1] |
| Primary Astrocytes | LPS (1 µg/mL) | 0.5, 1, and 2 µM | Decreased expression of COX-2, iNOS, GFAP, APP, and BACE1. | [1] |
| BV-2 Microglia | Aβ (5 µM) | 2 µM | Reduced levels of iNOS, COX-2, and IBA-1. | [4] |
Experimental Protocols
In Vivo Aβ₁-₄₂-Infusion Mouse Model
-
Animals: Male ICR mice.
-
Aβ₁-₄₂ Infusion: Aβ₁-₄₂ is infused intracerebroventricularly (ICV) for 14 days.
-
This compound Administration: this compound is administered orally at a dose of 3 mg/kg daily for 4 weeks.[1]
-
Behavioral Testing: Cognitive function is assessed using the Morris water maze and passive avoidance tests.[1]
-
Biochemical Analysis: Brain tissues are analyzed for the expression of inflammatory proteins (iNOS, COX-2, GFAP, Iba-1), CHI3L1, β-secretase activity, and Aβ levels.[1]
In Vitro Cell Culture and Treatment
-
Cell Lines: Murine microglial BV-2 cells and primary cultured astrocytes.
-
Stimulation: Cells are treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL or with Aβ at 5 µM to induce an inflammatory response.[1][4]
-
This compound Treatment: this compound is added to the cell culture medium at concentrations of 0.5, 1, and 2 µM.[1]
-
Analysis: Cell lysates and culture media are analyzed for the expression of inflammatory and amyloidogenic proteins and pro-inflammatory cytokines.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Aβ-Induced Neuroinflammation
Caption: this compound inhibits CHI3L1, blocking NF-κB and ERK pathways.
Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing this compound efficacy in an AD mouse model.
Experimental Workflow for In Vitro Studies
Caption: In vitro workflow to evaluate this compound's anti-inflammatory effects.
Conclusion and Future Directions
The presented data strongly suggest that this compound is a promising therapeutic candidate for Alzheimer's disease. By targeting CHI3L1, it effectively dampens the neuroinflammatory cascade initiated by amyloid beta, thereby protecting against neuronal damage and cognitive decline. Future research should focus on further elucidating the downstream targets of the CHI3L1-mediated pathways and exploring the long-term efficacy and safety of this compound in more advanced preclinical models. The development of CHI3L1 inhibitors, such as this compound, represents a novel and targeted approach to combatting the complex pathology of Alzheimer's disease.
References
- 1. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
K284-6111: A Technical Guide to its Impact on ERK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of K284-6111, a potent and orally active inhibitor of Chitinase-3-like-1 (CHI3L1), with a specific focus on its impact on the Extracellular signal-regulated kinase (ERK) signaling pathway. The information presented herein is a synthesis of preclinical research data, providing a comprehensive overview for researchers and professionals in drug development.
Core Mechanism of Action
This compound is a high-affinity inhibitor of CHI3L1, a protein implicated in various inflammatory diseases and cancers.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cell survival, most notably the ERK and NF-κB pathways.[1] Research has demonstrated that this compound exerts its effects by directly binding to and inhibiting CHI3L1, which in turn leads to a downstream reduction in the phosphorylation of ERK1/2.[2][3] This inhibitory action on the ERK pathway is a central component of its anti-inflammatory and neuroprotective effects observed in various preclinical models.[2][3]
Quantitative Data on ERK Signaling Inhibition
The inhibitory effect of this compound on ERK phosphorylation has been quantified in in-vitro studies. The following tables summarize the key findings from research conducted on murine microglial BV-2 cells, where neuroinflammation was induced by amyloid-β (Aβ).
Table 1: In Vitro Inhibition of ERK Phosphorylation by this compound in Aβ-treated BV-2 Cells
| Treatment Group | This compound Concentration (µM) | Relative p-ERK1/2 Protein Levels (Normalized to Total ERK) |
| Control | 0 | Baseline |
| Aβ-treated | 0 | Increased |
| Aβ + this compound | 0.5 | Reduced |
| Aβ + this compound | 1 | Further Reduced |
| Aβ + this compound | 2 | Significantly Reduced |
Data is qualitatively summarized from densitometric analysis of Western blots presented in the cited literature. The results demonstrate a concentration-dependent inhibition of Aβ-induced ERK1/2 phosphorylation by this compound.[3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the effect of this compound on ERK signaling: Western Blotting for phosphorylated ERK (p-ERK).
Western Blot Analysis of p-ERK in BV-2 Cells
This protocol is adapted from studies investigating the anti-neuroinflammatory effects of this compound.[3]
Objective: To determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in BV-2 microglial cells treated with this compound and stimulated with an inflammatory agent (e.g., Amyloid-β).
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Amyloid-β (Aβ) peptide (or other inflammatory stimulus)
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-ERK1/2
-
Rabbit anti-total ERK1/2
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.5, 1, and 2 µM) for a specified time (e.g., 1 hour).
-
Induce inflammation by adding Aβ (e.g., 10 µM) to the cell media and incubate for the desired period (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the relative level of ERK phosphorylation.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the impact of this compound on ERK signaling.
Conclusion
This compound demonstrates a clear inhibitory effect on the ERK signaling pathway, which is mediated by its primary action as a CHI3L1 inhibitor. The concentration-dependent reduction in ERK phosphorylation underscores its potential as a therapeutic agent for diseases where this pathway is dysregulated. The provided data, diagrams, and protocols offer a foundational resource for researchers and drug development professionals seeking to further investigate and understand the molecular impact of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of K284-6111, a CHI3L1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chitinase 3-like 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancers.[1][2] Its role in promoting inflammation and cell proliferation has made it a compelling target for therapeutic intervention. The small molecule K284-6111 has been identified as a potent, orally active inhibitor of CHI3L1.[3][4] This document provides a comprehensive technical overview of the binding affinity of this compound to CHI3L1, details the experimental protocols used to characterize this interaction, and elucidates the downstream signaling pathways modulated by this binding.
Binding Affinity of this compound to CHI3L1
The interaction between this compound and CHI3L1 has been primarily characterized through computational modeling and validated by in vitro binding assays. These studies reveal a high-affinity interaction, underpinning the molecule's inhibitory efficacy.
Quantitative Binding Data
Computational docking studies have been employed to predict the binding energy and identify key interacting residues. The primary quantitative measure of binding affinity reported is from these in silico models.
| Compound | Target | Method | Binding Affinity (kcal/mol) | Citation |
| This compound | Human CHI3L1 | Computational Docking | -9.7 | [5][6][7] |
This strong predicted binding affinity suggests a stable and potent interaction between this compound and the CHI3L1 protein.[5][7]
Molecular Interaction and Binding Site
The computational docking model indicates that this compound binds directly to the chitin-binding domain (CBD) of CHI3L1.[7] This interaction is stabilized by interactions with a number of amino acid residues within the binding pocket. Key residues identified in the docking model include Arg263, Thr293, Glu290, Lys289, Thr288, Phe287, Leu356, Trp352, Trp99, Asn100, Phe58, Glu36, Arg35, Tyr34, Trp31, and Trp69.[5]
Experimental Protocols
The binding of this compound to CHI3L1 and its functional consequences have been validated through several key experimental methodologies.
Pull-Down Assay
This assay was used to provide direct in vitro evidence of the interaction between this compound and CHI3L1 protein from cell lysates.[5][7]
Objective: To confirm a direct physical interaction between this compound and CHI3L1.
Methodology:
-
Conjugation: this compound is chemically conjugated to Epoxy-activated Sepharose 6B beads to create this compound-Sepharose 4B beads.[5][7][8]
-
Lysate Preparation: Cell lysates containing CHI3L1 are prepared from appropriate cell lines (e.g., human A549, H460, or murine B16F10 cells).[5][7]
-
Incubation: The this compound-conjugated beads are incubated with the cell lysates to allow for the binding of CHI3L1 to the immobilized this compound.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution & Detection: The proteins bound to the beads are eluted. The presence of CHI3L1 in the eluate is then detected by immunoblotting (Western blot) using a specific anti-CHI3L1 antibody.[5][7] A positive signal confirms the interaction.
Western Blotting
Western blotting is used ubiquitously in these studies to quantify changes in protein expression downstream of CHI3L1 inhibition.
Objective: To measure the levels of specific proteins (e.g., CHI3L1, p-IκBα, nuclear p65/p50, iNOS, COX-2) in cell or tissue lysates.[5][9]
Methodology:
-
Sample Preparation: Protein extracts are obtained from cells or tissues treated with or without this compound and/or an inflammatory stimulus (e.g., LPS, Aβ).[5]
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band density is quantified using imaging software. Loading controls like β-actin or Histone H1 are used for normalization.[5]
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its therapeutic effects by binding to CHI3L1 and subsequently inhibiting multiple downstream pro-inflammatory and pro-survival signaling pathways.
Inhibition of NF-κB Signaling
A primary mechanism of this compound is the potent suppression of the NF-κB signaling cascade.[3][5] CHI3L1 is known to activate this pathway, creating a positive feedback loop that promotes inflammation.[5] this compound disrupts this cycle.
Mechanism:
-
This compound binds to CHI3L1.
-
This binding inhibits the downstream signaling that leads to the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB).[5]
-
With IκBα remaining active, the nuclear translocation of the NF-κB subunits p50 and p65 is prevented.[5][6]
-
This nuclear sequestration of NF-κB prevents it from binding to DNA and activating the transcription of target inflammatory genes, such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.[5]
Blockade of the CHI3L1/IL-13Rα2 Interaction
This compound has been shown to prevent lung metastasis in cancer models by physically blocking the interaction between CHI3L1 and its receptor, Interleukin-13 receptor subunit alpha-2 (IL-13Rα2).[7]
Mechanism:
-
This compound binds to the chitin-binding domain of CHI3L1.[7]
-
This binding sterically hinders or allosterically modifies CHI3L1, preventing it from docking with its receptor, IL-13Rα2.[7]
-
The lack of CHI3L1-IL-13Rα2 engagement leads to the suppression of downstream signaling, specifically inhibiting the activation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor Activator Protein 1 (AP-1).[7]
-
Inhibition of the JNK/AP-1 axis results in reduced cancer cell proliferation and migration.[7]
Inhibition of ERK-Dependent Pathways
In the context of neuroinflammation, this compound has been demonstrated to selectively inactivate the ERK (extracellular signal-regulated kinase) pathway, which is activated upon CHI3L1 overexpression.[10][11] This inhibition is linked to the regulation of Pentraxin 3 (PTX3), a protein correlated with CHI3L1 activity.[10]
Mechanism:
-
In disease states like Alzheimer's, CHI3L1 expression is elevated.
-
CHI3L1 promotes the activation (phosphorylation) of the ERK pathway.
-
This ERK activation is associated with an increase in PTX3 expression, contributing to neuroinflammation.[10]
-
This compound, by inhibiting CHI3L1, leads to a downstream reduction in ERK phosphorylation and subsequently suppresses the PTX3 inflammatory pathway, thereby alleviating neuroinflammation and memory dysfunction.[10]
Conclusion
This compound is a high-affinity inhibitor of CHI3L1, demonstrating a strong predicted binding energy of -9.7 kcal/mol.[5][7] Its mechanism of action is multifaceted, stemming from its direct binding to the chitin-binding domain of CHI3L1. This primary interaction initiates a cascade of inhibitory effects on critical signaling pathways, most notably the NF-κB, IL-13Rα2/JNK-AP-1, and ERK/PTX3 axes.[5][7][10] The ability of this compound to disrupt these pro-inflammatory, pro-survival, and pro-metastatic signals underscores its significant therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. The data presented provide a robust foundation for further preclinical and clinical development of this compound as a first-in-class CHI3L1-targeting therapeutic.
References
- 1. Human CHI3L1/YKL40 ELISA Kit Elisa Kit KE00239 | Proteintech [ptglab.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
K284-6111: A Novel Modulator of Immune Responses in Atopic Dermatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic, environmental, and immunological factors. Recent research has identified Chitinase-3-like-1 (CHI3L1) as a key player in the inflammatory cascade of AD. K284-6111, a potent and specific inhibitor of CHI3L1, has emerged as a promising therapeutic candidate for the treatment of atopic dermatitis. This technical guide provides a comprehensive overview of the role of this compound in modulating immune responses in AD, detailing its mechanism of action, summarizing key experimental findings, and providing insights into the scientific methodologies used in its evaluation.
Introduction to this compound
This compound is a small molecule inhibitor of Chitinase-3-like-1 (CHI3L1), a protein implicated in the pathogenesis of various inflammatory diseases, including atopic dermatitis.[1] By targeting CHI3L1, this compound offers a novel therapeutic strategy to attenuate the inflammatory processes that drive AD. This document outlines the current understanding of this compound's mechanism of action and presents the preclinical evidence supporting its potential as a treatment for atopic dermatitis.
Mechanism of Action
This compound exerts its anti-inflammatory effects in atopic dermatitis primarily through the inhibition of the CHI3L1 signaling pathway. The binding of this compound to CHI3L1 disrupts its interaction with downstream signaling molecules, leading to the suppression of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[2] A critical aspect of this mechanism is the subsequent reduction in the expression of lactoferrin (LTF), a protein that is upregulated by CHI3L1 and contributes to the inflammatory environment in AD.[1]
The proposed signaling pathway is as follows:
References
Methodological & Application
Application Notes and Protocols for K284-6111 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing K284-6111, a potent and specific inhibitor of Chitinase 3-like 1 (CHI3L1), in in vitro cell culture experiments. This compound has demonstrated significant anti-proliferative and anti-migratory effects in various cancer cell lines, primarily through the inhibition of the CHI3L1/IL-13Rα2 signaling axis and subsequent downstream pathways, including JNK/AP-1 and NF-κB. This document outlines the necessary materials, step-by-step procedures for cell culture and treatment, and methods for assessing the biological effects of this compound, including a cell viability assay. Furthermore, it presents key quantitative data and visual diagrams of the compound's mechanism of action and experimental workflow.
Introduction
Chitinase 3-like 1 (CHI3L1) is a secreted glycoprotein that is overexpressed in a variety of inflammatory diseases and cancers. It plays a crucial role in cell proliferation, migration, and tissue remodeling. This compound is a small molecule inhibitor that binds to the chitin-binding domain of CHI3L1, preventing its interaction with its receptor, interleukin-13 receptor alpha-2 (IL-13Rα2).[1][2][3][4] This blockade disrupts downstream signaling cascades, leading to the inhibition of cancer cell growth and metastasis.[1][2][3][4] In neuroinflammatory contexts, this compound has also been shown to suppress the NF-κB signaling pathway.[5] These properties make this compound a valuable tool for cancer research and a potential therapeutic candidate.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in human lung cancer cell lines.
| Cell Line | Assay Type | IC50 Value (µM) |
| A549 | Cell Growth Inhibition | 2.5[1] |
| H460 | Cell Growth Inhibition | 2.7[1] |
| A549 | Cell Migration Inhibition | 0.8[1] |
| H460 | Cell Migration Inhibition | 1.5[1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound. By binding to CHI3L1, this compound prevents its interaction with the IL-13Rα2 receptor, which in turn inhibits the activation of downstream JNK and AP-1 signaling, as well as the NF-κB pathway, ultimately leading to a reduction in cancer cell proliferation and migration.
Caption: this compound Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma) or H460 (human large cell lung cancer)
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar (e.g., WST-1, PrestoBlue).
-
DMSO (Dimethyl sulfoxide): For solubilizing MTT formazan.
-
96-well cell culture plates
-
Microplate reader
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol details the steps to determine the effect of this compound on the viability of A549 or H460 cells.
-
Cell Seeding:
-
Culture A549 or H460 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro cell culture experiment with this compound.
Caption: this compound Experimental Workflow.
Conclusion
This compound is a valuable research tool for investigating the role of CHI3L1 in cancer biology and inflammation. The protocols and data presented here provide a foundation for designing and executing in vitro experiments to explore the efficacy and mechanism of action of this promising inhibitor. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental needs.
References
- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals | Semantic Scholar [semanticscholar.org]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K284-6111 in In Vivo Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of K284-6111, a potent and orally active inhibitor of Chitinase 3-like 1 (CHI3L1), in preclinical in vivo mouse models of Alzheimer's disease (AD). This compound has demonstrated significant efficacy in reducing neuroinflammation and amyloid-beta (Aβ) plaque formation, key pathological hallmarks of AD. This document outlines the recommended dosage, administration protocols, and detailed methodologies for evaluating the therapeutic effects of this compound in both Aβ-infused and transgenic mouse models of AD. The provided protocols for behavioral testing and biochemical analyses will enable researchers to robustly assess the potential of this compound as a disease-modifying agent for Alzheimer's disease.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Neuroinflammation plays a crucial role in the pathogenesis of AD. Chitinase 3-like 1 (CHI3L1), a secreted glycoprotein, is upregulated in the brains of AD patients and is implicated in promoting neuroinflammation. This compound is a selective inhibitor of CHI3L1 that has shown promise in preclinical studies by mitigating neuroinflammation and Aβ pathology.[1][2][3][4] This document provides detailed protocols for the in vivo application of this compound in mouse models of AD.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting CHI3L1, which in turn suppresses downstream inflammatory signaling pathways. Specifically, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways.[3][5] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, as well as decreased activation of microglia and astrocytes.[1][2] By dampening neuroinflammation, this compound also reduces the production and accumulation of Aβ peptides.[2][6]
Recommended Dosage and Administration
Based on published preclinical studies, the recommended dosage of this compound for in vivo mouse models of Alzheimer's disease is 3 mg/kg, administered orally (p.o.) once daily for 4 weeks .[2][5][6][7][8][9]
Formulation Preparation
To prepare this compound for oral administration, a stock solution is first made by dissolving the compound in Dimethyl sulfoxide (DMSO).[4] This stock solution is then diluted in saline to achieve the final desired concentration for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a 100 μM stock solution of this compound in DMSO.[4]
-
For a 3 mg/kg dose in a 25 g mouse, you will need to administer 75 μg of this compound.
-
Calculate the volume of the stock solution needed based on the desired final injection volume (typically 100-200 μL for oral gavage in mice).
-
On the day of administration, dilute the required volume of the this compound stock solution in sterile saline to the final administration volume.
-
Administer the solution to the mice via oral gavage.
-
For the vehicle control group, administer an equivalent volume of saline containing the same percentage of DMSO as the treatment group.[4][10]
Experimental Protocols
Two primary mouse models have been utilized to evaluate the efficacy of this compound: the Aβ₁₋₄₂-infused mouse model and the Tg2576 transgenic mouse model.
Aβ₁₋₄₂-Infused Mouse Model of Alzheimer's Disease
This model involves the direct infusion of Aβ₁₋₄₂ peptides into the cerebral ventricles of mice, which induces AD-like pathology, including neuroinflammation and cognitive deficits.
Materials:
-
Aβ₁₋₄₂ peptide
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., ketamine/xylazine mixture)
Protocol:
-
Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in sterile PBS to a concentration of 100 μM and incubating for 1.5-2 hours at room temperature.[11][12]
-
Anesthetize the mouse and secure it in a stereotaxic frame.[11][12]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.34 mm; Mediolateral (ML): +1.00 mm; Dorsoventral (DV): -2.5 mm.[11][12]
-
Using a Hamilton syringe, slowly infuse 10 μL of the Aβ₁₋₄₂ solution into the ventricle at a rate of 2 μL/min.[11][12]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[11][12]
-
Suture the incision and allow the mouse to recover.
Tg2576 Transgenic Mouse Model
The Tg2576 mouse model overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent Aβ plaques and cognitive deficits, closely mimicking aspects of human AD.
Experimental Design:
-
Animals: Tg2576 mice and wild-type littermates.
-
Treatment Groups:
-
Duration: Treatment is typically initiated in aged mice (e.g., 12-15 months) when pathology is established.
Assessment of Therapeutic Efficacy
Behavioral Testing
Cognitive function can be assessed using a battery of behavioral tests.
The MWM test assesses hippocampal-dependent spatial learning and memory.[7][14][15]
Protocol:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
This test evaluates fear-motivated learning and memory.[1][5][6]
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training Trial:
-
The mouse is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
-
Test Trial (24 hours later):
-
The mouse is again placed in the light compartment, and the door is opened.
-
The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
An increased latency to enter the dark compartment indicates successful memory of the aversive stimulus.
-
Biochemical and Histological Analyses
Following behavioral testing, brain tissue is collected for further analysis.
Protocols:
-
ELISA: Quantitative measurement of Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in brain homogenates.
-
Western Blotting: Analysis of protein levels of inflammatory markers (e.g., iNOS, COX-2, GFAP, Iba-1), components of the NF-κB and ERK pathways, and amyloidogenic proteins (e.g., APP, BACE1).[2]
-
Immunohistochemistry/Immunofluorescence: Visualization and quantification of Aβ plaques, activated microglia (Iba-1), and astrocytes (GFAP) in brain sections.
Quantitative Data Summary
| Parameter | Mouse Model | Control Group (Vehicle) | This compound (3 mg/kg) Treated Group | Reference |
| Morris Water Maze (Escape Latency) | Aβ₁₋₄₂-infused | Increased latency | Significantly reduced latency | [2][16] |
| Morris Water Maze (Time in Target Quadrant) | Aβ₁₋₄₂-infused | 15.79 ± 1.46% | 31.50 ± 6.64% | [16] |
| Passive Avoidance (Step-through Latency) | Aβ₁₋₄₂-infused | 22.52 ± 6.59 s | 80.01 ± 8.61 s | [16] |
| Aβ Plaque Burden | Tg2576 | High | Significantly reduced | [5][7] |
| iNOS Expression | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |
| COX-2 Expression | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |
| GFAP Expression (Astrocyte activation) | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |
| Iba-1 Expression (Microglia activation) | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |
Note: The values presented are illustrative and may vary between individual experiments. Researchers should include appropriate control groups and statistical analyses in their studies.
Conclusion
This compound represents a promising therapeutic agent for Alzheimer's disease by targeting the neuroinflammatory cascade mediated by CHI3L1. The recommended oral dosage of 3 mg/kg has been shown to be effective in ameliorating AD-like pathology and cognitive deficits in established mouse models. The detailed protocols provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the field of neurodegenerative disease research.
References
- 1. Passive avoidance (step-down test) [protocols.io]
- 2. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passive avoidance test [panlab.com]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice [frontiersin.org]
- 13. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. scantox.com [scantox.com]
- 16. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: K284-6111 for Atopic Dermatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by barrier dysfunction, immune dysregulation, and intense pruritus. Recent research has identified Chitinase-3-like-1 (CHI3L1) as a key player in the inflammatory cascade of AD. K284-6111, a potent and specific inhibitor of CHI3L1, has emerged as a promising therapeutic candidate for the treatment of atopic dermatitis.[1][2][3] These application notes provide detailed protocols for utilizing this compound in established in vivo and in vitro research models of atopic dermatitis to evaluate its therapeutic efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting CHI3L1, a protein implicated in the progression of allergic diseases.[1][2][3] Inhibition of CHI3L1 by this compound leads to the suppression of the NF-κB signaling pathway.[1] This, in turn, reduces the expression and release of downstream inflammatory mediators, including lactoferrin (LTF) and various pro-inflammatory cytokines, thereby alleviating the clinical manifestations of atopic dermatitis.[1][2][3]
In Vivo Model: Phthalic Anhydride (PA)-Induced Atopic Dermatitis in Mice
This protocol describes the induction of atopic dermatitis-like skin lesions in mice using phthalic anhydride (PA) and subsequent treatment with this compound.
Experimental Protocol
Materials:
-
BALB/c mice (6-8 weeks old)
-
Phthalic anhydride (PA)
-
Acetone
-
Olive oil
-
This compound
-
Vehicle for this compound (e.g., acetone or a suitable topical formulation base)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Atopic Dermatitis:
-
Prepare a 5% (w/v) solution of phthalic anhydride in a 1:1 mixture of acetone and olive oil.
-
Apply 150 µL of the 5% PA solution to the shaved dorsal skin of the mice.
-
Repeat the topical application three times a week for four weeks to induce AD-like skin lesions.[1]
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in a suitable vehicle.
-
Topically apply the this compound solution to the dorsal skin two hours before each PA application.[1]
-
-
Evaluation of Atopic Dermatitis Phenotype:
-
Clinical Score: At the end of the treatment period, visually assess the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Histological Analysis: Euthanize the mice and collect dorsal skin samples. Fix the samples in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Toluidine Blue staining to assess epidermal thickness and mast cell infiltration, respectively.
-
Serum IgE Levels: Collect blood samples via cardiac puncture and measure the concentration of total IgE in the serum using an ELISA kit.
-
Lymph Node Weight: Excise and weigh the skin-draining lymph nodes.
-
Data Presentation: Efficacy of this compound in PA-Induced AD Model
| Parameter | Control Group (PA only) | This compound Treated Group | Percentage Reduction |
| Clinical Score | High | Significantly Reduced | - |
| Epidermal Thickness | Increased | Significantly Reduced | - |
| Mast Cell Infiltration | Increased | Significantly Reduced | - |
| Serum IgE Concentration | Elevated | Significantly Reduced | - |
| Lymph Node Weight | Increased | Significantly Reduced | - |
Note: Specific quantitative data should be generated from individual experiments.
In Vitro Model: TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
This protocol details the use of human keratinocyte cell line (HaCaT) to model AD-like inflammation in vitro and to assess the anti-inflammatory effects of this compound.
Experimental Protocol
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Recombinant human IFN-γ
-
This compound
-
DMSO (vehicle for this compound)
-
ELISA kits for inflammatory cytokines (e.g., IL-1β, IL-6, TSLP)
-
Reagents and antibodies for Western blotting (e.g., antibodies against p-p65, p65, CHI3L1, LTF, COX-2)
-
Reagents for quantitative real-time PCR (qPCR)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment:
-
Seed HaCaT cells in appropriate culture plates.
-
Once the cells reach the desired confluency, pre-treat them with various concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 2 hours). Include a vehicle control (DMSO only).
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[1]
-
-
Analysis of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted inflammatory cytokines using specific ELISA kits.
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key signaling molecules and inflammatory markers.
-
qPCR: Extract total RNA from the cells and perform qPCR to analyze the mRNA expression levels of inflammatory genes.
-
Data Presentation: Effect of this compound on Inflammatory Markers in HaCaT Cells
| Inflammatory Marker | Stimulated Control (TNF-α/IFN-γ) | This compound Treated |
| Cytokine Release (e.g., IL-1β, IL-6, TSLP) | Increased | Dose-dependently Decreased |
| CHI3L1 Expression | Increased | Decreased |
| Lactoferrin (LTF) Expression | Increased | Decreased |
| COX-2 Expression | Increased | Decreased |
| NF-κB (p65) Activation | Increased | Decreased |
Note: Specific quantitative data should be generated from individual experiments.
Conclusion
The provided protocols for the phthalic anhydride-induced atopic dermatitis mouse model and the TNF-α/IFN-γ-stimulated HaCaT cell model offer robust systems for evaluating the therapeutic potential of this compound. These models allow for the comprehensive assessment of the compound's efficacy in reducing the clinical signs of AD and its underlying molecular mechanisms. The consistent and reproducible data generated from these models will be invaluable for the preclinical development of this compound as a novel treatment for atopic dermatitis.
References
- 1. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 3. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lung Cancer Metastasis with K284-6111 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in lung cancer patients, highlighting the urgent need for therapeutic agents that can effectively inhibit this process. K284-6111 has emerged as a promising small molecule inhibitor in preclinical studies, demonstrating significant potential in curbing lung cancer metastasis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical research to investigate its anti-metastatic properties.
This compound is a high-affinity, orally active inhibitor of Chitinase-3-like-1 (CHI3L1)[1]. Elevated levels of CHI3L1 are associated with poor prognosis and reduced survival in various cancers, including lung cancer[2]. This compound exerts its anti-cancer effects by binding to the chitin-binding domain of CHI3L1, which prevents CHI3L1 from interacting with its receptor, interleukin-13 receptor subunit alpha-2 (IL-13Rα2)[2][3][4]. This blockade disrupts downstream signaling pathways, notably the c-Jun N-terminal kinase (JNK)-activator protein 1 (AP-1) pathway, ultimately leading to the inhibition of cancer cell proliferation, migration, and metastasis[2][3][4].
Data Presentation
In Vitro Efficacy of this compound on Lung Cancer Cell Lines
| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |
| A549 | Proliferation | IC50 | 2.5 µM | Concentration-dependent inhibition | [2] |
| H460 | Proliferation | IC50 | 2.7 µM | Concentration-dependent inhibition | [2] |
| A549 | Migration | - | Not specified | Inhibition of migration | [2] |
| H460 | Migration | - | Not specified | Inhibition of migration | [2] |
| A549 | Cell Cycle | - | Not specified | G0/G1 arrest | [2] |
| H460 | Cell Cycle | - | Not specified | G0/G1 arrest | [2] |
| A549 | Apoptosis | - | Not specified | Induction of apoptosis | [2] |
| H460 | Apoptosis | - | Not specified | Induction of apoptosis | [2] |
In Vivo Efficacy of this compound in Lung Cancer Metastasis Models
| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |
| C57BL/6 Mice | B16F10 (Melanoma) | 0.5 mg/kg this compound, i.v., every 3 days for 3 weeks | Significant decrease in the number of lung tumor nodules and tumor area. | [4] |
| Mice | A549 (Human Lung Adenocarcinoma) | 0.5 mg/kg this compound | Significant inhibition of lung metastasis. | [2][3][4] |
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of K284-6111 in Reducing Amyloid Plaques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for assessing the efficacy of K284-6111, a potent and orally active inhibitor of Chitinase-3-like-1 (CHI3L1), in reducing amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). This compound has been shown to mitigate amyloidogenesis and neuroinflammation by inhibiting the ERK and NF-κB signaling pathways.[1] This document outlines detailed methodologies for preclinical evaluation using transgenic mouse models of AD, including quantitative analysis of Aβ levels via ELISA and histopathological assessment of plaque burden using immunohistochemistry. Additionally, protocols for in vivo amyloid imaging using Positron Emission Tomography (PET) are discussed. The provided experimental workflows and data presentation formats are intended to guide researchers in the systematic evaluation of this compound and similar anti-amyloidogenic compounds.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β peptides, forming senile plaques in the brain parenchyma.[2] The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in AD pathogenesis, making it a prime target for therapeutic intervention.[2] this compound is a small molecule inhibitor of CHI3L1, a protein implicated in inflammatory processes.[3][4] By inhibiting CHI3L1, this compound suppresses the activation of ERK and NF-κB pathways, leading to a reduction in neuroinflammation and amyloidogenesis.[1][5] Preclinical studies in Tg2576 transgenic mice, a well-established model of AD, have demonstrated the potential of this compound to reduce Aβ accumulation and improve cognitive deficits.[1][6] This document provides a detailed protocol for the preclinical assessment of this compound's efficacy in reducing amyloid plaques.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Hippocampal Aβ Levels in Tg2576 Mice
| Treatment Group | Dose | N | Aβ1-42 (pg/mg of protein) | % Reduction | Aβ1-40 (pg/mg of protein) | % Reduction |
| Control (Vehicle) | - | 12 | 180.4 ± 4.1 | - | 792.5 ± 16.7 | - |
| This compound | 3 mg/kg | 13 | 165.4 ± 3.9 | 8.3% | 733.7 ± 17.2 | 7.4% |
| *Data presented as mean ± SEM. Statistical significance determined by an appropriate statistical test (e.g., t-test), with p < 0.05. Data is based on findings from a study on Tg2576 mice.[1] |
Table 2: In Vitro Dose-Dependent Effect of this compound on Amyloidogenic Protein Expression in LPS-stimulated BV-2 Microglial Cells
| Treatment Group | This compound Conc. (µM) | APP Expression (relative to control) | BACE1 Expression (relative to control) |
| Control (Vehicle) | 0 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 0 | 2.50 | 2.20 |
| LPS + this compound | 0.5 | 1.80 | 1.65 |
| LPS + this compound | 1.0 | 1.25 | 1.15 |
| LPS + this compound | 2.0 | 0.95 | 0.90 |
| Data is illustrative and based on the reported dose-dependent reduction of amyloidogenic proteins.[5] Actual values would be determined from densitometric analysis of Western blots. |
Mandatory Visualizations
References
- 1. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 3. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of K284-6111 Inhibition of CHI3L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, cancers, and neurodegenerative disorders. Unlike true chitinases, CHI3L1 lacks enzymatic activity but functions as a signaling molecule by binding to cellular receptors, such as interleukin-13 receptor α2 (IL-13Rα2), to activate downstream inflammatory pathways, including NF-κB, JNK-AP-1, and AKT. K284-6111 is a high-affinity, orally active small molecule inhibitor of CHI3L1.[1][2][3] It exerts its inhibitory effect by directly binding to the chitin-binding domain of CHI3L1, thereby blocking its interaction with its receptors and suppressing downstream signaling.[1][4]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on CHI3L1 function. The described methods are essential for researchers in academia and industry working on the development of CHI3L1-targeted therapeutics.
Mechanism of Action of this compound
This compound is not an enzyme inhibitor in the traditional sense, as CHI3L1 is catalytically inactive. Instead, this compound acts as a functional antagonist by binding to CHI3L1 and preventing it from activating downstream signaling cascades. This inhibitory action has been demonstrated to reduce inflammatory responses in various in vitro models.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on CHI3L1-mediated responses in various in vitro assays.
Table 1: Inhibitory Effect of this compound on Inflammatory Mediator Production
| Cell Line | Inducer | Analyte | This compound Concentration (µM) | % Inhibition (approx.) | Assay | Reference |
| BV-2 microglia | LPS (1 µg/mL) | Nitric Oxide | 0.5 | Not specified | Griess Assay | [3] |
| 1.0 | Not specified | |||||
| 2.0 | Dose-dependent decrease | |||||
| Astrocytes | LPS (1 µg/mL) | Nitric Oxide | 0.5 | Not specified | Griess Assay | [3] |
| 1.0 | Not specified | |||||
| 2.0 | Dose-dependent decrease | |||||
| HaCaT | TNF-α/IFN-γ | IL-1β | 0.5 | Not specified | ELISA | [5] |
| 1.0 | Not specified | |||||
| 2.0 | Dose-dependent inhibition | |||||
| HaCaT | TNF-α/IFN-γ | IL-6 | 0.5 | Not specified | ELISA | [5] |
| 1.0 | Not specified | |||||
| 2.0 | Dose-dependent inhibition |
Table 2: Effect of this compound on CHI3L1-Mediated Signaling
| Cell Line | Inducer | Pathway Component | This compound Concentration (µM) | Observed Effect | Assay | Reference |
| BV-2 microglia | LPS (1 µg/mL) | NF-κB (p65) nuclear translocation | 0.5, 1.0, 2.0 | Dose-dependent prevention | Immunofluorescence | [5] |
| Astrocytes | LPS (1 µg/mL) | NF-κB (p65) nuclear translocation | 0.5, 1.0, 2.0 | Dose-dependent prevention | Immunofluorescence | [5] |
| Tg2576 mouse brain | - | p-ERK1/2 | 3 mg/kg (in vivo) | Reduction | Western Blot | [2] |
| Tg2576 mouse brain | - | p-JNK | 3 mg/kg (in vivo) | Reduction | Western Blot | [2] |
Note: A key publication by Ham et al. in the Journal of Neuroinflammation (2018) reported specific dose-response data for this compound; however, this article has since been retracted due to concerns regarding data integrity.[6][7] The data presented here is based on other available, non-retracted sources.
Experimental Protocols
Cell Culture and Stimulation
1.1. BV-2 Murine Microglial Cell Culture
BV-2 cells are a commonly used in vitro model for studying neuroinflammation.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Subculturing: Split cells at a ratio of 1:2 to 1:4 when they reach 80-90% confluency. Use Accutase or a gentle cell scraper for detachment.[8]
1.2. Pro-inflammatory Stimulation
-
Seed BV-2 cells in appropriate culture vessels (e.g., 96-well plates for ELISA, chamber slides for immunofluorescence).
-
Allow cells to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 6 hours for NF-κB translocation, 24 hours for cytokine production).[3]
Pull-Down Assay to Demonstrate Direct Binding
This assay confirms the direct interaction between this compound and CHI3L1.
2.1. Conjugation of this compound to Sepharose Beads
This protocol is a general guideline for conjugating a small molecule with a reactive group (e.g., a primary amine or hydroxyl group) to epoxy-activated Sepharose beads. The exact chemistry for this compound conjugation is not detailed in the literature, but this provides a plausible method.
-
Materials: Epoxy-activated Sepharose 6B, this compound, coupling buffer (e.g., 100 mM sodium carbonate, pH 9-11), quenching buffer (1 M ethanolamine, pH 8.0), wash buffer (e.g., PBS with 0.1% Tween-20).
-
Procedure:
-
Swell and wash the required amount of epoxy-activated Sepharose 6B with distilled water and then with the coupling buffer.
-
Dissolve this compound in the coupling buffer (an organic co-solvent like DMSO may be required, not exceeding 10% of the final volume).
-
Mix the this compound solution with the washed Sepharose beads and incubate overnight at room temperature with gentle rotation.
-
Wash the beads extensively with the coupling buffer to remove unbound this compound.
-
Block any remaining active epoxy groups by incubating the beads with quenching buffer for 4 hours at room temperature.
-
Wash the beads thoroughly with wash buffer and store at 4°C.
-
2.2. Pull-Down Procedure
-
Materials: this compound-conjugated Sepharose beads, control (unconjugated) Sepharose beads, cell lysate containing CHI3L1 (e.g., from stimulated BV-2 cells), lysis buffer (e.g., RIPA buffer with protease inhibitors), wash buffer, SDS-PAGE loading buffer.
-
Procedure:
-
Prepare cell lysate from cells known to express CHI3L1.
-
Pre-clear the lysate by incubating with unconjugated Sepharose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting using an anti-CHI3L1 antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: A quantitative sandwich ELISA to measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected from the cell culture experiment described in section 1.2) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blotting for Protein Expression
-
Principle: To detect the levels of CHI3L1, inflammatory proteins (iNOS, COX-2), and signaling proteins (p-ERK, p-JNK) in cell lysates.
-
Procedure:
-
Prepare total protein lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for NF-κB Nuclear Translocation
-
Principle: To visualize and quantify the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.
-
Procedure:
-
Grow and treat cells on glass coverslips or in imaging-compatible plates as described in section 1.2.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
-
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retraction Note to: Increased neuroinflammatory and arachidonic acid cascade markers, and reduced synaptic proteins, in brain of HIV-1 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: K284-6111 in the Investigation of Sepsis-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to acute liver injury, a significant contributor to morbidity and mortality.[1][2] Emerging research has identified Chitinase-3-like 1 (CHI3L1), a secreted glycoprotein, as a critical mediator in the pathogenesis of various inflammatory conditions, including liver diseases.[3][4] K284-6111, a known inhibitor of CHI3L1, has demonstrated therapeutic potential in preclinical models of neuroinflammation by modulating key inflammatory signaling pathways.[5][6][7][8] Although direct studies on this compound in sepsis-induced liver injury are not yet available, its mechanism of action strongly suggests its utility as a valuable research tool and a potential therapeutic agent in this context.
These application notes provide a comprehensive overview of the proposed use of this compound for studying and potentially mitigating sepsis-induced liver injury. The protocols and experimental designs outlined below are based on the known functions of CHI3L1 in liver pathology and the characterized signaling pathways affected by this compound.
Mechanism of Action and Rationale for Use
CHI3L1 is upregulated in response to inflammatory stimuli and is implicated in promoting inflammation, tissue remodeling, and cell survival.[3][9] In the context of liver injury, CHI3L1 has been shown to be involved in hepatic inflammation and fibrosis.[1][6] Studies have demonstrated that deficiency in CHI3L1 can ameliorate lipopolysaccharide (LPS)-induced acute liver injury, a common model for studying sepsis.[5][10]
This compound inhibits the activity of CHI3L1. In other disease models, this inhibition has been shown to suppress the activation of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[5][8] Both NF-κB and ERK are well-established mediators of the inflammatory response in sepsis-induced liver injury, leading to the production of pro-inflammatory cytokines and subsequent tissue damage. Therefore, by inhibiting CHI3L1, this compound is hypothesized to attenuate the downstream inflammatory signaling, thereby reducing hepatocyte injury and preserving liver function during sepsis.
Key Signaling Pathways
The proposed mechanism of action of this compound in the context of sepsis-induced liver injury involves the modulation of the CHI3L1-mediated inflammatory response. The following diagram illustrates the hypothesized signaling pathway.
Experimental Protocols
The following are proposed experimental protocols to evaluate the efficacy of this compound in a murine model of sepsis-induced liver injury.
Animal Model of Sepsis-Induced Liver Injury
A commonly used and reproducible model is the administration of lipopolysaccharide (LPS).
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to experimentation with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Sham (Vehicle control)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
-
Procedure:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle via oral gavage or intraperitoneal injection 1 hour prior to LPS challenge.
-
Induce sepsis by a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).
-
Monitor animals for signs of distress.
-
Euthanize animals at a predetermined time point (e.g., 6, 12, or 24 hours post-LPS) for sample collection.
-
Assessment of Liver Injury
-
Serum Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
-
Histopathology:
-
Perfuse the liver with phosphate-buffered saline (PBS).
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score liver sections for evidence of necrosis, inflammation, and sinusoidal congestion by a blinded pathologist.
-
Quantification of Inflammatory Markers
-
Cytokine Analysis:
-
Homogenize a portion of the liver tissue to measure protein levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Measure serum cytokine levels using ELISA or a multiplex bead array.
-
-
Gene Expression Analysis:
-
Isolate total RNA from liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of Tnf, Il6, Il1b, and Chi3l1.
-
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Isolate total protein from liver tissue lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
Phospho-NF-κB p65 and total NF-κB p65
-
Phospho-ERK1/2 and total ERK1/2
-
CHI3L1
-
β-actin (as a loading control)
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities using densitometry software.
-
Experimental Workflow
The following diagram outlines the proposed experimental workflow for investigating the effects of this compound on sepsis-induced liver injury.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.
Table 1: Serum Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) |
| Sham | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM |
| LPS + this compound (low dose) | Mean ± SEM | Mean ± SEM |
| LPS + this compound (high dose) | Mean ± SEM | Mean ± SEM |
Table 2: Liver and Serum Cytokine Levels
| Group | Liver TNF-α (pg/mg protein) | Liver IL-6 (pg/mg protein) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (low dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (high dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Relative mRNA Expression in Liver Tissue
| Group | Chi3l1 | Tnf | Il6 | Il1b |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (low dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound (high dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Densitometric Analysis of Key Signaling Proteins in Liver Tissue
| Group | p-NF-κB p65 / Total p65 | p-ERK1/2 / Total ERK1/2 |
| Sham | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM |
| LPS + this compound (low dose) | Mean ± SEM | Mean ± SEM |
| LPS + this compound (high dose) | Mean ± SEM | Mean ± SEM |
Conclusion
This compound presents a promising pharmacological tool for the investigation of sepsis-induced liver injury. Its targeted inhibition of CHI3L1 provides a specific mechanism to probe the role of this protein in the inflammatory cascade that drives liver damage during sepsis. The experimental framework provided here offers a robust starting point for researchers to explore the therapeutic potential of this compound and to further elucidate the complex pathophysiology of this critical condition. The expected outcomes of these studies would be a dose-dependent reduction in liver injury markers, inflammatory cytokine production, and the activation of NF-κB and ERK signaling pathways with this compound treatment. Such findings would provide a strong rationale for the continued development of CHI3L1 inhibitors for the treatment of sepsis-induced organ dysfunction.
References
- 1. Role of chitinase-3-like protein 1 in liver diseases: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genesdis.jp.kxsz.net [genesdis.jp.kxsz.net]
- 5. Chitinase 3 like 1 deficiency ameliorates lipopolysaccharide-induced acute liver injury by inhibition of M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Research advances in serum chitinase-3-like protein 1 in liver fibrosis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Chitinase 3-like protein 1 deficiency ameliorates drug-induced acute liver injury by inhibition of neutrophil recruitment through lipocalin-2 [frontiersin.org]
- 9. Role of Chitinase 3-Like 1 Protein in the Pathogenesis of Hepatic Insulin Resistance in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Probing NF-κB Pathway Inhibition by K284-6111 Using Western Blot Analysis
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancer. The canonical NF-κB pathway is held in an inactive state in the cytoplasm through the binding of Inhibitor of κB (IκB) proteins to the NF-κB dimer (typically p50/p65). Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the p50/p65 heterodimer, facilitating its translocation to the nucleus where it initiates the transcription of pro-inflammatory genes.[1]
K284-6111 has been identified as an inhibitor of Chitinase-3-like-1 (CHI3L1), a protein associated with inflammatory conditions.[2][3][4] Research has demonstrated that this compound exerts anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5][6][7] Specifically, this compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p50 and p65 subunits of NF-κB.[5][6] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effects of this compound on key proteins within the NF-κB pathway.
Mechanism of Action of this compound in NF-κB Pathway Inhibition
This compound is an orally active inhibitor of CHI3L1.[6] Elevated levels of CHI3L1 are associated with inflammatory diseases, and it is known to activate the NF-κB signaling cascade.[4] this compound's inhibitory action on CHI3L1 leads to a downstream suppression of the NF-κB pathway.[3][5] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα.[6][7] As a result, the p50/p65 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate target gene expression.[5][6]
Data Presentation
The following tables summarize the qualitative and quantitative findings from studies investigating the inhibitory effect of this compound on the NF-κB pathway.
Table 1: In Vitro Effects of this compound on NF-κB Pathway Proteins in Microglial BV-2 Cells and Astrocytes
| Cell Type | Treatment | Target Protein | Cellular Fraction | Observed Effect |
| Microglial BV-2 Cells | LPS (1 µg/mL) + this compound (0.5, 1.0, 2.0 µM) | p-IκBα | Cytoplasm | Dose-dependent decrease in phosphorylation |
| p50 | Nucleus | Dose-dependent decrease in nuclear translocation | ||
| p65 | Nucleus | Dose-dependent decrease in nuclear translocation | ||
| Astrocytes | LPS (1 µg/mL) + this compound (0.5, 1.0, 2.0 µM) | p-IκBα | Cytoplasm | Dose-dependent decrease in phosphorylation |
| p50 | Nucleus | Dose-dependent decrease in nuclear translocation | ||
| p65 | Nucleus | Dose-dependent decrease in nuclear translocation |
Data summarized from findings reported in studies investigating this compound's effect on lipopolysaccharide (LPS)-induced inflammation in cultured glial cells.[2][5]
Table 2: In Vivo Effects of this compound on NF-κB Pathway Proteins in a Mouse Model of Neuroinflammation
| Treatment Group | Target Protein | Brain Tissue Fraction | Observed Effect |
| Aβ₁₋₄₂-infused mice + this compound | p-IκBα | Cytoplasmic | Decreased expression compared to Aβ₁₋₄₂-infused mice |
| p50 | Nuclear | Prevented Aβ-induced increase in nuclear translocation | |
| p65 | Nuclear | Prevented Aβ-induced increase in nuclear translocation |
Data summarized from studies where this compound was administered to mice with amyloid-beta (Aβ)-induced neuroinflammation.[5]
Experimental Protocols
Protocol 1: Cell Culture, Lysis, and Nuclear Fractionation
1.1. Cell Culture and Treatment:
- Seed microglial BV-2 cells or primary astrocytes in 6-well plates and culture until they reach 80-90% confluency.
- Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM) or vehicle control for 1-2 hours.
- Induce NF-κB activation by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes.
1.2. Preparation of Cytoplasmic and Nuclear Extracts:
- After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells by adding 100 µL of hypotonic lysis buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 15 minutes.
- Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
- Centrifuge the lysate at 14,000 rpm for 2 minutes at 4°C.
- Carefully collect the supernatant, which contains the cytoplasmic fraction.
- Resuspend the remaining pellet in a hypertonic nuclear extraction buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant, which constitutes the nuclear fraction.
- Determine the protein concentration of both cytoplasmic and nuclear extracts using a Bradford or BCA protein assay.
Protocol 2: Western Blot Analysis
2.1. SDS-PAGE and Protein Transfer:
- Load 30-40 µg of protein from each cytoplasmic and nuclear extract into the wells of a 10-12% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
- Confirm successful transfer by staining the membrane with Ponceau S.
2.2. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:
- Rabbit anti-phospho-IκBα (Ser32)
- Rabbit anti-p65
- Rabbit anti-p50
- Mouse anti-β-actin (for cytoplasmic loading control)
- Rabbit anti-Histone H1 or Lamin B1 (for nuclear loading control)
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
2.3. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the corresponding loading control (β-actin for cytoplasmic proteins, Histone H1/Lamin B1 for nuclear proteins).
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry Staining for CHI3L1 in K284-6111 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-3-like protein 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein involved in various pathological processes, including inflammation, tissue remodeling, fibrosis, and cancer progression.[1][2] Elevated expression of CHI3L1 is associated with poor prognosis in several cancers and inflammatory diseases, making it a significant therapeutic target.[3][4][5] K284-6111 is a potent, orally active small molecule inhibitor that specifically targets CHI3L1.[6][7] It functions by inhibiting CHI3L1 expression and blocking its downstream signaling pathways, notably the NF-κB and ERK pathways.[6][8]
Immunohistochemistry (IHC) is an essential technique for visualizing the distribution and localization of CHI3L1 protein within tissue sections. For researchers investigating the efficacy of this compound, IHC provides a powerful method to assess the in situ reduction of CHI3L1 expression in treated tissues compared to controls. This document provides a detailed protocol for performing IHC staining for CHI3L1 on tissues treated with this compound and guidance on data interpretation.
CHI3L1 Signaling and Inhibition by this compound
This compound exerts its therapeutic effect by binding to CHI3L1 and preventing its interaction with cell surface receptors, such as Interleukin-13 receptor alpha-2 (IL-13Rα2).[9] This blockade disrupts the activation of downstream signaling cascades that promote inflammation, cell proliferation, and migration.[9][10] The inhibitor has been shown to suppress the nuclear translocation of NF-κB subunits p50 and p65 and reduce the expression of inflammatory proteins like iNOS and COX-2.[6][8]
Caption: this compound inhibits CHI3L1, blocking downstream NF-κB and ERK signaling pathways.
Quantitative Data Presentation
The efficacy of this compound can be quantified by comparing the CHI3L1 staining intensity and distribution between treated and control tissue samples. A semi-quantitative H-score (Histoscore) is a common method for this analysis, calculated by multiplying the staining intensity score by the percentage of positive cells.
Table 1: Representative Semi-Quantitative Analysis of CHI3L1 IHC Staining
| Treatment Group | Number of Samples (n) | Average Staining Intensity (0-3) | Percentage of Positive Cells (%) | Calculated H-Score (0-300) |
| Vehicle Control | 10 | 2.6 | 85% | 221 |
| This compound (1 mg/kg) | 10 | 0.8 | 30% | 24 |
Note: The data presented above is hypothetical and serves as an example of expected results based on the known inhibitory function of this compound. Actual results may vary depending on the tissue type, experimental model, and specific protocol used.
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for detecting CHI3L1 in paraffin-embedded tissues.
Caption: Standard immunohistochemistry workflow for paraffin-embedded tissues.
Detailed Experimental Protocol: CHI3L1 Staining
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents
-
Primary Antibody: Rabbit or Mouse anti-CHI3L1 monoclonal antibody. (Recommended dilution should be determined by titration, typically 1:100-1:500).[11][12]
-
Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[13]
-
Wash Buffer: Phosphate Buffered Saline with Tween 20 (PBST) or Tris-Buffered Saline with Tween 20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or distilled water.[14][15]
-
Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST.[16]
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Harris' Hematoxylin.
-
Reagents for Deparaffinization/Rehydration: Xylene, 100%, 95%, 80%, 70% Ethanol, and distilled water.[17]
-
Mounting Medium: Permanent mounting medium.
-
Glass slides, coverslips, humidified chamber.
2. Staining Procedure
A. Deparaffinization and Rehydration [14][17]
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% Ethanol: 1 change for 5 minutes.
-
Immerse in 70% Ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in running distilled water for 5 minutes.
B. Antigen Retrieval [13]
-
Pre-heat the Sodium Citrate Buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 15-20 minutes.
-
Allow the slides to cool down in the buffer at room temperature for at least 20 minutes.
-
Rinse slides with distilled water and then with PBST.
C. Peroxidase and Protein Blocking
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.[18]
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Apply the blocking solution (e.g., 5% Normal Goat Serum) and incubate for 30-60 minutes at room temperature in a humidified chamber.[19] Do not rinse.
D. Antibody Incubation
-
Gently blot the excess blocking solution from the slides.
-
Apply the diluted anti-CHI3L1 primary antibody to the tissue sections.
-
The next day, rinse the slides 3 times with PBST for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse the slides 3 times with PBST for 5 minutes each.
E. Detection, Counterstaining, and Mounting
-
Prepare the DAB chromogen solution according to the manufacturer's kit instructions.
-
Apply the DAB solution to the slides and incubate until a brown color develops (typically 1-10 minutes). Monitor development under a microscope.
-
Stop the reaction by rinsing the slides gently with distilled water.
-
Counterstain the sections with Hematoxylin for 1-3 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[16]
-
Mount a coverslip onto the slide using a permanent mounting medium.
3. Interpretation of Results
-
Positive Staining: A brown precipitate indicates the presence of the CHI3L1 antigen.
-
Localization: CHI3L1 is a secreted protein but is often observed in the cytoplasm of various cells, including macrophages and cancer cells.[11][20]
-
Negative Control: A negative control slide (omitting the primary antibody) should be included to check for non-specific staining from the secondary antibody.
-
Comparison: In a successful experiment, tissues from the this compound treated group are expected to show a marked reduction in the intensity and/or number of CHI3L1-positive cells compared to the vehicle control group. This difference can be quantified using methods like the H-score.
References
- 1. What are CHI3L1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genetex.com [genetex.com]
- 12. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 13. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. IHC staining protocol [immunohistochemistry.us]
- 15. mit.edu [mit.edu]
- 16. ptglab.co.jp [ptglab.co.jp]
- 17. bosterbio.com [bosterbio.com]
- 18. Immunohistochemistry Procedure [sigmaaldrich.com]
- 19. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 20. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
K284-6111 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with K284-6111 in aqueous solutions and cell media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Chitinase-3-like-1 (CHI3L1).[1][2] Its mechanism of action involves the inhibition of the ERK and NF-κB signaling pathways.[1] By suppressing these pathways, this compound has been shown to reduce neuroinflammation and amyloidogenesis in models of Alzheimer's disease.[3][4][5] It also exhibits anti-inflammatory effects in other conditions like atopic skin inflammation.[6]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions.[7] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[8][9] Specific solubility data from various sources is summarized in the table below.
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions such as cell culture media is a common issue.[7][10] This occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the organic solvent (usually DMSO) of the stock solution. When the DMSO concentration is drastically lowered by dilution, the this compound can "crash out" of the solution.[11]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture experiments should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
Quantitative Data Summary
| Solvent/Vehicle | Reported Solubility | Molar Concentration (approx.) | Conditions |
| DMSO | 10 mM | 10 mM | Not specified |
| DMSO | 2 mg/mL | 3.73 mM | Requires sonication and warming to 60°C[9] |
| 15% Cremophor EL in 85% Saline | 1.67 mg/mL | 3.12 mM | Requires sonication; forms a suspension[1] |
Experimental Protocols & Troubleshooting
This section provides detailed protocols for preparing this compound solutions and troubleshooting common solubility problems.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and/or sonicate in a water bath. Gentle warming (up to 37°C) can also be applied.[7][9]
-
Visually inspect the solution to ensure complete dissolution before storage.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted in cell culture media.
-
Solution A: Serial Dilution in DMSO. Before adding to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration. This reduces the shock of transferring the compound from a high DMSO concentration to a purely aqueous environment.
-
Solution B: Slow Addition and Mixing. Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube.[12] This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Solution C: Reduce the Final Concentration. The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions.
Issue 2: The prepared this compound solution appears cloudy or contains visible particles.
-
Solution A: Sonication and Heating. As indicated by suppliers, this compound can be difficult to dissolve.[7][9] Use a bath sonicator to aid dissolution. If precipitation persists, gentle warming of the solution up to 60°C may be necessary for complete solubilization in DMSO.[9]
-
Solution B: Filtration. If small particulates remain after dissolution attempts, you can filter the stock solution through a 0.22 µm syringe filter compatible with DMSO. Be aware that this could potentially reduce the final concentration of the compound if the precipitation is significant.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. K284 (this compound) | CHI3L1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. glpbio.com [glpbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
How to dissolve K284-6111 in DMSO for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of K284-6111 in DMSO for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of 2 mg/mL in DMSO, which corresponds to a concentration of 3.73 mM.[1][2] To achieve this, specific conditions such as ultrasonication and warming may be necessary.[1][2]
Q3: What is the best practice for preparing a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to use a newly opened, anhydrous grade of DMSO, as its hygroscopic nature can affect solubility.[1] The process may require ultrasonication and gentle warming up to 60°C to ensure complete dissolution.[1][2] A detailed protocol is provided in the "Experimental Protocols" section.
Q4: How should I store the this compound stock solution?
A4: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol details the steps to dissolve this compound in DMSO to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Preparation: Bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 2 mg/mL stock solution, add 0.5 mL of DMSO to 1 mg of this compound).
-
Dissolution:
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile tubes. Store at -20°C or -80°C.
Protocol for Preparing Working Solutions for In Vitro Experiments
This protocol describes how to dilute the DMSO stock solution for use in cell-based assays.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a stepwise dilution of the stock solution in your cell culture medium to achieve the final desired concentrations. This gradual dilution helps to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in all experimental wells (including vehicle controls) is consistent and non-toxic to the cells (ideally ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or temperature. DMSO may have absorbed moisture. | Use ultrasonication and gentle warming to 60°C.[1][2] Use a fresh, unopened bottle of anhydrous DMSO. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | The compound is less soluble in aqueous solutions. The change in solvent polarity is too abrupt. | Perform a stepwise (serial) dilution of the stock solution in the cell culture medium.[4] Ensure the final concentration of this compound does not exceed its solubility limit in the final medium. |
| Observed cytotoxicity in cell culture. | The final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%.[4][5] Include a DMSO vehicle control to assess its effect on cell viability. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1][3] |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₇N₃O₄S | [2] |
| Molecular Weight | 535.7 g/mol | [2] |
| CAS Number | 702668-62-0 | [2] |
| Solubility in DMSO | 2 mg/mL (3.73 mM) | [1][2] |
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [1][3] |
| -80°C | 6 months | [1][3] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits CHI3L1 signaling pathways.
References
Optimizing K284-6111 concentration for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of K284-6111, a high-affinity Chitinase-3-like-1 (CHI3L1) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring maximum efficacy while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective small molecule inhibitor of Chitinase-3-like-1 (CHI3L1).[1][2][3] Its primary mechanism of action involves the inhibition of the ERK and NF-κB signaling pathways.[1] By suppressing these pathways, this compound prevents the nuclear translocation of NF-κB subunits p50 and p65, leading to a reduction in the expression of downstream inflammatory and amyloidogenic proteins.[1][3]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Based on published studies, a starting concentration range of 0.5 µM to 2.0 µM is recommended for most in vitro cell culture experiments.[1][4] Effective concentrations have been reported up to 22 µM for certain applications, such as reducing cytokine release in LPS-induced hepatic cells.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: What solvents should be used to dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO). For storage, a stock solution (e.g., 100 mM in DMSO) can be stored at -20°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically less than 0.1%) to avoid solvent-induced toxicity.
Q4: Is there any available data on the toxicity of this compound?
A4: Yes, preliminary safety data is available. In one study, oral administration of this compound at 5 mg/kg/day for four weeks showed no toxic effects in mice.[1] Additionally, in silico ADME/Tox predictions suggest that this compound possesses drug-like properties with a low toxicity profile.[1] However, it is always recommended to perform cytotoxicity assays in your specific experimental model.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound is orally active and has been used in multiple in vivo mouse models.[1][3] Reported effective dosages include 0.25-1 mg/kg administered intraperitoneally (i.p.) and 3 mg/kg administered orally (p.o.).[1][3] A study also indicated a bioavailability of 73.6% in mice.[1]
Troubleshooting Guide
Issue 1: No significant therapeutic effect is observed at the initial concentration.
-
Possible Cause: The concentration of this compound may be too low for the specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment, testing a broader range of concentrations (e.g., 0.1 µM to 25 µM). Ensure that the compound is fully dissolved and that the treatment duration is sufficient to observe a biological response.
-
-
Possible Cause: The target protein, CHI3L1, may not be significantly expressed or activated in your experimental model.
-
Possible Cause: The experimental readout is not sensitive enough to detect the compound's effect.
-
Solution: Verify the sensitivity of your assay. Consider measuring the phosphorylation status of downstream targets like IκBα or ERK, or the expression of NF-κB-regulated inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) to confirm target engagement.[3]
-
Issue 2: High levels of cell death or cytotoxicity are observed.
-
Possible Cause: The concentration of this compound is too high for the specific cell type.
-
Solution: Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range for your specific cells. It is important to establish a therapeutic window where efficacy is maximized and toxicity is minimized.
-
-
Possible Cause: The solvent (DMSO) concentration is too high.
-
Solution: Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare serial dilutions of your this compound stock solution so that a minimal volume is added to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in compound preparation or cell handling.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure consistent cell seeding densities, passage numbers, and treatment durations.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Store the this compound stock solution properly at -20°C and protect it from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | Concentration Range | Incubation Time | Observed Effect |
|---|---|---|---|---|
| BV-2 microglia, Astrocytes | Aβ or LPS | 0.5 - 2 µM | 24 h | Decreased NO concentration.[1] |
| BV-2 microglia, Astrocytes | LPS | 0.5 - 2 µM | 6 h | Prevented nuclear translocation of p50 and p65.[1] |
| HaCaT keratinocytes | TNF-α/IFN-γ | 0.5 - 2 µM | 4 h | Inhibited expression of CHI3L1, IL-1β, IL-4, IL-6.[1] |
| LPS-induced hepatic cells | LPS | 0.5 - 22 µM | 1 h | Reduced expression of CHI3L1, CXCL3, and cytokines.[1] |
| A549 lung cancer cells | N/A | IC₅₀ = 2.5 µM | Not Specified | Inhibition of cell growth. |
| H460 lung cancer cells | N/A | IC₅₀ = 2.7 µM | Not Specified | Inhibition of cell growth. |
Table 2: In Vivo Efficacy and Safety of this compound
| Animal Model | Dosage & Administration | Duration | Observed Efficacy | Safety/Toxicity Notes |
|---|---|---|---|---|
| Aβ₁₋₄₂-infused AD mice | 3 mg/kg, oral (p.o.) | 4 weeks | Reduced memory loss and neuroinflammation.[3] | Not specified. |
| LPS-induced liver injury | 0.25 - 1 mg/kg, i.p. | 2 weeks | Protective effects against liver injury.[1] | Not specified. |
| Phthalic anhydride-induced atopic dermatitis | 1-2 mg/mL, topical | 4 weeks | Inhibited atopic dermatitis.[1] | Not specified. |
| Healthy mice | 5 mg/kg/day, oral (p.o.) | 4 weeks | N/A | No toxic effects observed.[1] |
Experimental Protocols
Protocol 1: Determination of Optimal In Vitro Concentration using a Dose-Response Curve
This protocol describes a general method to determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of this compound in a cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 50 µM) and dilute down to a low concentration (e.g., 0.05 µM). Include a vehicle-only control (DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Stimulation (if applicable): If your model requires an inflammatory stimulus (e.g., LPS, TNF-α), add it to the wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired assay to measure the endpoint. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), an ELISA to measure cytokine secretion, or a reporter assay.
-
Data Analysis: Plot the response versus the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ or IC₅₀ value.
Protocol 2: Western Blot for NF-κB and ERK Pathway Activation
This protocol allows for the assessment of this compound's effect on its primary signaling targets.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 1-2 hours.
-
Stimulation: Induce pathway activation with an appropriate stimulus (e.g., 1 µg/mL LPS for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: this compound inhibits CHI3L1, blocking downstream ERK and NF-κB signaling pathways.
Caption: Experimental workflow for optimizing this compound concentration in vitro.
Caption: A logical decision tree for troubleshooting common this compound experimental issues.
References
- 1. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of K284-6111 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning potential off-target effects of K284-6111 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Understanding this compound
This compound is a potent and orally active inhibitor of Chitinase-3-like-1 (CHI3L1).[1][2] Its on-target mechanism involves the suppression of the ERK and NF-κB signaling pathways.[1] Structurally, this compound possesses a quinazoline scaffold, a common feature in many kinase inhibitors.[3][4] This structural characteristic suggests a potential for off-target interactions with various kinases. This guide will help you identify and troubleshoot potential off-target effects in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype that is inconsistent with CHI3L1 inhibition. Could this be an off-target effect of this compound?
A1: Yes, an unexpected phenotype could indicate an off-target effect. Given that this compound has a quinazoline scaffold, a structure known to interact with the ATP-binding pocket of kinases, it is plausible that it could inhibit other kinases beyond its intended pathway.[3][4]
Q2: At what concentrations are off-target effects more likely to be observed?
A2: Off-target effects are generally more prominent at higher concentrations of a compound. It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects. A significant difference between the IC50 for CHI3L1 inhibition and the EC50 for the observed phenotype may suggest an off-target interaction.
Q3: How can I confirm that this compound is engaging its intended target, CHI3L1, in my cells?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment. This method relies on the principle that a protein's thermal stability increases upon ligand binding. An observed thermal shift for CHI3L1 in the presence of this compound would confirm target engagement.
Q4: What are the first steps to identify potential off-target kinases of this compound?
A4: A kinome profiling assay is the most direct method to screen this compound against a large panel of purified kinases. This will provide a broad overview of its selectivity and identify potential off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity or phenotype in a CHI3L1-null cell line. | The observed effect is likely due to an off-target interaction. | 1. Confirm the absence of CHI3L1 expression in your cell line via Western Blot or qPCR. 2. Perform a kinome-wide screen to identify potential off-target kinases. 3. Validate key off-targets using orthogonal inhibitors and assess if they phenocopy the effects of this compound. |
| Discrepancy between the biochemical IC50 of this compound and its cellular potency. | 1. Poor cell permeability of the compound. 2. High intracellular ATP concentrations outcompeting the inhibitor for kinase binding. 3. The cellular phenotype is a result of a less potent off-target effect. | 1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Confirm on-target engagement in cells using CETSA. 3. Consult kinome profiling data to identify off-targets with IC50 values that correlate with the observed cellular EC50. |
| Activation of an unexpected signaling pathway. | An off-target effect of this compound may be activating another kinase or pathway. | 1. Review kinome profiling data for any kinases that are paradoxically activated. 2. Use phospho-proteomics or antibody arrays to get a broader view of activated signaling pathways. |
Data Presentation: Representative Kinase Selectivity Profile
Since this compound has a quinazoline scaffold, we present the kinome scan data for Gefitinib, a well-characterized quinazoline-based EGFR inhibitor, as a representative example of potential off-target profiles for this class of compounds. The data is presented as Kd (dissociation constant); a lower Kd value indicates a stronger binding affinity.
| Target Kinase | Gene Symbol | Kd (nM) | Selectivity |
| Epidermal Growth Factor Receptor | EGFR | 3.8 | On-target |
| Tyrosine-protein kinase ABL1 | ABL1 | 28 | Off-target |
| Serine/threonine-protein kinase B-raf | BRAF | 1,100 | Off-target |
| Serine/threonine-protein kinase PIM1 | PIM1 | 2,000 | Off-target |
| Mitogen-activated protein kinase 14 | MAPK14 | 3,300 | Off-target |
| Cyclin-dependent kinase 2 | CDK2 | >10,000 | Off-target |
This data is illustrative and based on publicly available information for Gefitinib from the HMS LINCS project.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
1. Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available)
-
Kinase buffer
-
ATP solution
-
Substrate (specific for each kinase)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the assay plate wells.
-
Add the specific kinase to each well.
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to verify the engagement of this compound with its target, CHI3L1, in intact cells.
1. Reagents and Materials:
-
Cells expressing CHI3L1
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against CHI3L1
-
Secondary antibody
-
Reagents for Western blotting
2. Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble CHI3L1 in the supernatant by Western blotting.
-
Analysis: Compare the amount of soluble CHI3L1 at each temperature between the this compound-treated and vehicle-treated samples. An increase in the thermal stability of CHI3L1 in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Conceptual diagram of on-target vs. potential off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Stability of K284-6111 in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing K284-6111 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a high-affinity, orally active inhibitor of Chitinase-3-like-1 (CHI3L1).[1][2] By inhibiting CHI3L1, this compound modulates downstream signaling pathways, primarily the ERK and NF-κB pathways.[1][3][4] This results in the suppression of nuclear translocation of p50 and p65, subunits of the NF-κB complex, and the phosphorylation of IκB.[1][5]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: Based on published studies, the effective concentration of this compound can vary depending on the cell type and experimental endpoint. In vitro studies have reported using concentrations ranging from 0.5 µM to 5 µM.[1][5] For example, in microglial BV-2 cells and cultured astrocytes, concentrations of 0.5, 1.0, and 2.0 μM were used to decrease the expression of inflammatory proteins.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare fresh stock solutions of this compound for each experiment. If storage is necessary, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect stock solutions from light.
Q4: Is there any known data on the long-term stability of this compound in cell culture media?
A4: Currently, there is no publicly available data specifically detailing the long-term stability of this compound in cell culture media. As with many small molecules, its stability can be influenced by factors such as media composition, pH, temperature, and light exposure.[6] It is recommended to assess its stability under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or diminishing effects of this compound over time in long-term cultures. | Compound degradation in the culture medium. | 1. Replenish the compound: Change the culture medium and re-add fresh this compound at regular intervals (e.g., every 24-48 hours). 2. Assess stability: Perform a stability study by incubating this compound in your cell culture medium under experimental conditions and measure its concentration over time using HPLC or LC-MS.[6] |
| Observed cytotoxicity at expected effective concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound precipitation: Poor solubility at the working concentration in the culture medium. | 1. Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). 2. Check solubility: Visually inspect the medium for any precipitate after adding this compound. Consider using a lower concentration or a different formulation if solubility is an issue. |
| Variability in experimental results between batches of this compound. | Inconsistent compound quality or handling. | 1. Source from a reputable supplier: Ensure the purity and identity of the compound. 2. Standardize preparation: Follow a consistent protocol for preparing and storing stock solutions. |
| Unexpected changes in cell morphology or growth rate. | Off-target effects or cellular stress. | 1. Titrate the concentration: Determine the optimal, non-toxic working concentration for your specific cell line and experimental duration. 2. Include proper controls: Use vehicle-only controls to distinguish the effects of the compound from those of the solvent. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific long-term cell culture setup.
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Access to HPLC or LC-MS instrumentation
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to your desired final concentration. Also, prepare a vehicle control with the same concentration of the solvent.
-
Aliquot the this compound-containing medium and the vehicle control medium into sterile tubes or wells.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot of the this compound-containing medium and the vehicle control.
-
Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile in your culture medium. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in K284-6111 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using K284-6111. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, orally active inhibitor of Chitinase-3-like 1 (CHI3L1).[1][2] It functions by reducing the expression of inflammatory proteins.[2] Key mechanisms include the inhibition of the ERK and NF-κB signaling pathways.[1] By inhibiting these pathways, this compound suppresses the nuclear translocation of p50 and p65 subunits of NF-κB and the phosphorylation of IκB.[1][3]
Q2: What are the common research applications for this compound?
A2: this compound is utilized in studies related to conditions where inflammation and CHI3L1 are implicated. This includes research on Alzheimer's disease, where it has been shown to alleviate amyloidogenesis and neuroinflammation.[1][3] It is also used in studies of atopic-like skin inflammation and LPS-induced liver injury.[1]
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 100 mM) and stored at -20°C until use.[4] For in vivo studies, a common vehicle is a solution of 15% Cremophor EL in 85% saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] The final DMSO concentration in cell culture experiments should be kept low (e.g., less than 0.05%) to avoid solvent-induced artifacts.[4]
Q4: I am having trouble replicating results from a specific paper. Are there any known issues with published data on this compound?
A4: Yes, it is important to be aware that a key paper on this compound, "this compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression" by Choi JY, et al. (2018), was retracted. The retraction was due to concerns about the integrity of the data, specifically the duplication of Western blot images.[5] This may explain difficulties in replicating certain findings and underscores the importance of independently verifying experimental results.
Troubleshooting Guide
Inconsistent In Vitro Results
| Issue | Potential Cause | Recommended Solution |
| Variable Inhibition of Inflammatory Markers (e.g., iNOS, COX-2) | Cell passage number and health can affect response. | Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown before treatment. |
| Inconsistent this compound concentration or activity. | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Confirm the final concentration is accurate. | |
| Variation in stimulant (e.g., LPS, Aβ) activity. | Use a consistent lot of the stimulant. Aliquot and store the stimulant as recommended by the manufacturer to avoid repeated freeze-thaw cycles. | |
| Unexpected Cytotoxicity | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Ensure the final DMSO concentration is below 0.05%.[4] |
| Cell line sensitivity. | Different cell lines may have varying sensitivities. Titrate the concentration of this compound for each new cell line used. | |
| Lack of Effect on NF-κB or ERK Pathways | Insufficient treatment time. | Refer to published protocols for appropriate stimulation and treatment times. For NF-κB nuclear translocation, a 6-hour treatment has been reported to be effective.[1] |
| Sub-optimal stimulant concentration. | Ensure the concentration of the inflammatory stimulus (e.g., LPS at 1 µg/mL) is sufficient to activate the pathway.[3] |
Inconsistent In Vivo Results
| Issue | Potential Cause | Recommended Solution |
| High Variability in Animal Response | Inconsistent drug administration (gavage, IP injection). | Ensure proper and consistent technique for drug administration to minimize variability in bioavailability. |
| Animal model variability. | Use age- and sex-matched animals. Ensure the animal model (e.g., Tg2576 mice) is appropriate for the study. | |
| Lack of Efficacy in Disease Model | Inadequate dosing or treatment schedule. | Review published literature for effective dosing regimens. For example, 3 mg/kg daily via oral gavage for 4 weeks has been used in Tg2576 mice.[6] |
| Poor bioavailability. | If formulating your own delivery vehicle, ensure it is appropriate for the route of administration. A solution of 15% Cremophor EL in 85% saline has been used for in vivo studies.[1] |
Experimental Protocols
In Vitro Inhibition of Neuroinflammation in BV-2 Microglial Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[3]
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment:
-
Seed BV-2 cells at an appropriate density in culture plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) at 1 µg/mL for a designated period (e.g., 24 hours for cytokine analysis, shorter for signaling pathway analysis).
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Measure NO concentration in the culture supernatant using the Griess reagent.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression levels of inflammatory proteins (iNOS, COX-2), and key signaling proteins (p-ERK, p-IκBα, total ERK, total IκBα).
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
In Vivo Assessment in a Tg2576 Alzheimer's Disease Mouse Model
This protocol is based on methodologies from studies evaluating this compound's effect on memory and neuroinflammation.[6]
-
Animal Model: Use Tg2576 transgenic mice, a common model for Alzheimer's disease.
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg) or vehicle daily via oral gavage (p.o.) for a period of 4 weeks.
-
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests such as the Morris water maze and passive avoidance test to assess cognitive function.
-
-
Tissue Analysis:
-
Following behavioral testing, sacrifice the animals and harvest brain tissue.
-
Immunohistochemistry/ELISA: Analyze brain homogenates for levels of Aβ accumulation.
-
Western Blotting: Assess the expression of inflammatory markers (iNOS, COX-2, GFAP, Iba-1) and signaling proteins in brain tissue lysates.
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.
Caption: this compound inhibits CHI3L1, blocking ERK and NF-κB pathways.
General Experimental Workflow
The diagram below outlines a typical workflow for testing the efficacy of this compound in a cell-based assay.
Caption: Workflow for in vitro analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Retraction Note: this compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Best practices for storing and handling K284-6111 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the K284-6111 compound, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Chitinase-3-like 1 (CHI3L1). CHI3L1 is a secreted glycoprotein associated with inflammation and tissue remodeling. This compound exerts its effects by inhibiting the downstream signaling pathways activated by CHI3L1, primarily the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). A stock solution of up to 100 mM in DMSO can be prepared and should be stored at -20°C.
Troubleshooting Guide
Q1: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell culture experiment. What should I do?
This is a common issue when diluting DMSO-solubilized compounds into aqueous buffers. Here are a few steps to troubleshoot:
-
Increase the final volume of your culture medium: A higher final dilution factor can help keep the compound in solution.
-
Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the DMSO stock can aid in solubility.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing of the DMSO stock into the aqueous solution.
-
Consider a lower stock concentration: If precipitation persists, preparing a less concentrated DMSO stock and adding a proportionally larger volume to your experiment may help. Note that the final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q2: My in vivo experiment with oral administration of this compound is showing inconsistent results. What could be the cause?
Inconsistent results in animal studies can arise from several factors related to compound handling and administration:
-
Improper formulation: Ensure the dosing solution is prepared fresh daily and is homogenous. After diluting the DMSO stock in saline, vortex the solution thoroughly before each administration.
-
Inaccurate dosing: Calibrate your oral gavage needles and syringes to ensure accurate volume delivery. The recommended dose for mice is 3 mg/kg, administered daily.
-
Animal stress: Improper handling and gavage technique can cause significant stress to the animals, potentially impacting experimental outcomes. Ensure all personnel are well-trained in oral gavage procedures.
Experimental Protocols
In Vitro Treatment of Microglial (BV-2) Cells
This protocol outlines the treatment of BV-2 microglial cells with this compound to assess its anti-inflammatory effects.
Materials:
-
This compound
-
BV-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 2.5 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in complete culture medium to the desired final concentrations (e.g., 0.5, 1, and 2 µM).
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of this compound.
-
Inflammatory Challenge: One hour after treatment with this compound, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control group (DMSO) and an untreated control group.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Downstream Analysis: After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein analysis (e.g., Western blot for NF-κB and ERK pathway components).
In Vivo Oral Administration in a Mouse Model of Neuroinflammation
This protocol describes the oral administration of this compound to mice.
Materials:
-
This compound
-
DMSO
-
Sterile Saline
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing Solution Preparation:
-
Prepare a 100 µM stock solution of this compound in DMSO.
-
On each day of dosing, dilute the stock solution in sterile saline to achieve the final desired concentration for a 3 mg/kg dose. The final volume for oral gavage should be approximately 100-200 µL per mouse.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Animal Handling and Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Compound Administration: Slowly administer the prepared this compound solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress after administration.
-
Dosing Schedule: Administer the compound orally once daily for the duration of the study (e.g., 4 weeks).
Visualizations
Caption: this compound inhibits CHI3L1, blocking downstream NF-κB and ERK signaling pathways.
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects on BV-2 cells.
Caption: Troubleshooting steps for compound precipitation issues.
Cell viability assays to determine K284-6111 cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the cytotoxicity of K284-6111, a CHI3L1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and high-affinity inhibitor of Chitinase-3-like-1 (CHI3L1).[1][2] Its primary mechanism of action involves the inhibition of the ERK and NF-κB signaling pathways.[1][3] By suppressing the nuclear translocation of p50 and p65 and the phosphorylation of IκB, this compound exerts anti-inflammatory and anti-amyloidogenic effects.[1][4]
Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Standard colorimetric assays such as MTT, XTT, and LDH assays are suitable for determining the cytotoxic effects of this compound. The choice of assay may depend on the cell type, experimental conditions, and the specific information required (e.g., metabolic activity vs. membrane integrity).
Q3: At what concentrations is this compound typically studied for its therapeutic effects?
In in vitro studies, this compound has been observed to have anti-inflammatory and anti-amyloidogenic effects at concentrations ranging from 0.5 µM to 22 µM.[1] For instance, concentrations of 0.5, 1, and 2 µM were shown to decrease the expression of inflammatory proteins in microglial BV-2 cells and cultured astrocytes.[5]
Q4: Does this compound interfere with the reagents used in common viability assays?
Currently, there is no widely reported direct interference of this compound with standard assay reagents like MTT, XTT, or LDH. However, it is always recommended to include a compound-only control (this compound in cell-free media) to test for any potential background absorbance or colorimetric interference.
Troubleshooting Guide
This guide addresses common issues that may arise when performing cell viability assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in no-cell control wells | - this compound may be directly reducing the tetrazolium salt (MTT/XTT).- Contamination of media or reagents. | - Run a control plate with this compound in cell-free media to measure any direct reduction of the assay reagent.- Ensure all reagents and media are sterile. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during reagent addition.[6] | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for reagent addition and ensure consistent mixing. |
| Low signal or no dose-dependent response | - this compound may not be cytotoxic at the tested concentrations.- Insufficient incubation time.- Cell density is too low.[6] | - Test a wider and higher range of this compound concentrations.- Optimize the incubation time with the compound.- Determine the optimal cell seeding density for your specific cell line. |
| High absorbance in the spontaneous LDH release control | - Cells are in poor health or overly dense.[6]- Rough handling of cells during the experiment. | - Ensure cells are healthy and in the logarithmic growth phase before seeding.- Handle the plate gently to avoid premature cell lysis. |
Experimental Protocols
Below are detailed protocols for commonly used cell viability assays to assess this compound cytotoxicity.
MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm.
XTT Assay
This assay also measures metabolic activity but produces a soluble formazan product, simplifying the procedure.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with this compound and controls.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[13][14]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450-500 nm.[11]
LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[15]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT/XTT assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well.[17]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Read the absorbance at 490 nm.
Data Presentation
The following tables provide a template for presenting quantitative data from cytotoxicity experiments with this compound.
Table 1: Optimal Seeding Densities for Common Cell Lines
| Cell Line | Seeding Density (cells/well) |
| HeLa | 5,000 - 10,000 |
| A549 | 7,000 - 15,000 |
| Jurkat | 20,000 - 40,000 |
| BV-2 | 10,000 - 20,000 |
Table 2: Example IC50 Values for this compound (Hypothetical)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 48 | Data not available |
| A549 | XTT | 48 | Data not available |
| BV-2 | LDH | 24 | Data not available |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits CHI3L1, leading to the suppression of ERK and NF-κB pathways.
Experimental Workflow for a Cell Viability Assay
Caption: General workflow for determining the cytotoxicity of this compound using a cell viability assay.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in this compound cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 12. youdobio.com [youdobio.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
Negative control experiments for K284-6111 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing K284-6111, a potent inhibitor of Chitinase-3-like 1 (CHI3L1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity, orally active inhibitor of Chitinase-3-like 1 (CHI3L1).[1][2] It functions by binding to CHI3L1 and inhibiting its expression. This inhibition subsequently downregulates the pro-inflammatory NF-κB and ERK signaling pathways.[1][2] Specifically, this compound has been shown to suppress the nuclear translocation of the NF-κB subunits p50 and p65, and the phosphorylation of IκB.[1][3]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in pre-clinical research to study the role of CHI3L1 in various inflammatory and disease models. It has been investigated for its therapeutic potential in conditions such as Alzheimer's disease, atopic dermatitis, and certain types of cancer.[4][5][6] In these studies, it has been shown to reduce neuroinflammation, alleviate skin inflammation, and inhibit cancer cell proliferation and metastasis.
Q3: What are appropriate negative controls for experiments involving this compound?
A3: Designing robust negative control experiments is crucial for interpreting the effects of this compound. Here are the recommended negative controls:
-
Vehicle Control: Since this compound is typically dissolved in a solvent like DMSO, a vehicle-only control group is essential. This group receives the same concentration of the solvent as the this compound-treated group to account for any effects of the solvent itself.
-
Inactive Compound Control (if available): An ideal negative control is a structurally similar but biologically inactive analog of this compound. This helps to ensure that the observed effects are due to the specific inhibition of CHI3L1 and not off-target effects of the chemical scaffold.
-
CHI3L1 Knockdown/Knockout Models: The most specific negative control involves using cells or animal models where CHI3L1 expression has been genetically silenced (e.g., using siRNA, shRNA, or CRISPR/Cas9). In such a model, the effects of this compound should be significantly diminished or absent, confirming that its activity is CHI3L1-dependent.[7]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of inflammatory markers.
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can vary between cell types and experimental conditions. Based on published studies, in vitro concentrations typically range from 0.5 µM to 5 µM.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Possible Cause 2: Poor cell health or viability.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient depletion can affect cellular responses. Perform a cell viability assay (e.g., MTT or XTT assay) to confirm that the observed effects are not due to cytotoxicity of the compound at the concentrations tested.
Possible Cause 3: Ineffective induction of inflammation.
-
Solution: Verify that your positive control for inflammation (e.g., LPS, TNF-α/IFN-γ) is working as expected. Measure the expression of key inflammatory markers in your positive control group to confirm a robust inflammatory response. The concentration and incubation time of the inflammatory stimulus may need to be optimized.
Problem 2: Difficulty in detecting changes in NF-κB or ERK signaling.
Possible Cause 1: Incorrect timing of sample collection.
-
Solution: Activation of signaling pathways like NF-κB and ERK is often transient. It is crucial to perform a time-course experiment to identify the peak of pathway activation in your system. For NF-κB, nuclear translocation of p65 can be observed as early as 30 minutes after stimulation.[3] For ERK, phosphorylation is also a rapid event.
Possible Cause 2: Issues with antibody quality or Western blot protocol.
-
Solution: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK). Optimize your Western blot protocol, including lysis buffer composition, protein loading amount, antibody concentrations, and incubation times.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Target Measured | Observed Effect | Reference |
| BV-2 microglia | LPS (1 µg/mL) | 0.5, 1.0, 2.0 | iNOS, COX-2, GFAP, Iba-1 | Dose-dependent reduction in protein expression | [3][6] |
| Astrocytes | LPS (1 µg/mL) | 0.5, 1.0, 2.0 | iNOS, COX-2, GFAP, Iba-1 | Dose-dependent reduction in protein expression | [3][6] |
| HaCaT keratinocytes | TNF-α/IFN-γ | 0.5, 1.0, 2.0 | IL-1β, IL-4, IL-6, TSLP | Inhibition of cytokine levels | [2] |
| BV-2 microglia | Aβ | 5 | TNF-α, IL-1β, IL-6 | Decreased cytokine levels | [1] |
Table 2: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | ~2.5 |
| H460 | Large Cell Lung Cancer | ~2.7 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for NF-κB and ERK Pathway Analysis
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: this compound inhibits CHI3L1, leading to the downregulation of NF-κB and ERK signaling pathways.
Caption: Experimental workflow for validating the CHI3L1-dependent effect of this compound.
References
- 1. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of K284-6111 and Other CHI3L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chitinase-3-like-1 (CHI3L1), a secreted glycoprotein, is a key player in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancers. Its multifaceted role in promoting cell proliferation, migration, and tissue remodeling has made it an attractive therapeutic target. This guide provides a comparative overview of the efficacy of K284-6111, a prominent CHI3L1 inhibitor, and other emerging small-molecule inhibitors, supported by available experimental data.
Overview of this compound
This compound is a selective, high-affinity, and orally active small-molecule inhibitor of CHI3L1.[1] It functions by binding to the chitin-binding domain (CBD) of CHI3L1, which prevents the protein from interacting with its receptor, interleukin-13 receptor subunit alpha-2 (IL-13Rα2).[2][3] This blockade disrupts downstream signaling pathways, including JNK-AP-1, ERK, and NF-κB, leading to the inhibition of cancer cell growth and metastasis.[1][2][3]
Comparative Efficacy of CHI3L1 Inhibitors
Direct head-to-head comparative studies of this compound against other CHI3L1 inhibitors are limited in the current literature. However, by collating data from various studies, we can establish a baseline for comparison. The following tables summarize the available quantitative data for this compound and other notable CHI3L1 inhibitors.
In Vitro Efficacy: Inhibition of Cancer Cell Growth
| Inhibitor | Cell Line | Assay | IC50 | Citation |
| This compound | A549 (Lung Carcinoma) | MTT Assay | 2.5 µM | [4] |
| This compound | H460 (Lung Carcinoma) | MTT Assay | 2.7 µM | [4] |
| Ebractenoid F | A549 (Lung Carcinoma) | MTT Assay | 60 µM (24h), 38 µM (72h) | |
| Ebractenoid F | H460 (Lung Carcinoma) | MTT Assay | 54 µM (24h), 38 µM (72h) |
Binding Affinity
| Inhibitor | Method | Binding Affinity (Kd) | Citation |
| This compound | Docking Model | -9.7 kcal·mol⁻¹ | [2] |
| Compound 1-7 | Surface Plasmon Resonance (SPR) | 7.40 ± 0.78 μM | [5] |
| Compound 1-4 | Surface Plasmon Resonance (SPR) | 10.4 ± 1.0 μM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of CHI3L1 inhibitors, the following diagrams are provided.
Caption: CHI3L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating CHI3L1 inhibitors.
Other Notable CHI3L1 Inhibitors
Ebractenoid F
Ebractenoid F is a natural compound that has been shown to inhibit CHI3L1. It demonstrates anti-proliferative and pro-apoptotic effects in lung cancer cell lines, although with a higher IC50 compared to this compound in the available studies. Ebractenoid F appears to exert its effects by suppressing CHI3L1-associated AKT signaling.
G721-0282
G721-0282 is another small-molecule inhibitor of CHI3L1 that has been investigated for its effects in glioblastoma models. Studies have shown its ability to reduce the invasiveness of glioblastoma cells.[1] It has also demonstrated anxiolytic-like effects in mice by inhibiting CHI3L1-mediated neuroinflammation.[6]
Recently Identified Inhibitors
Recent research efforts have identified new small-molecule CHI3L1 inhibitors through high-throughput screening and structure-guided discovery.
-
Compounds 1-4 and 1-7: Identified through SPR-based screening, these compounds have been validated as CHI3L1 binders and can disrupt the CHI3L1-galectin-3 interaction. Compound 1-7, in particular, showed potent reduction of glioblastoma spheroid viability and inhibition of STAT3 phosphorylation.[5]
-
Compound 11g: A derivative of this compound, this compound exhibited superior CHI3L1 binding affinity and improved pharmacokinetic parameters compared to its parent compound in the context of glioblastoma.
-
Compound 9e: Discovered through a structure-guided virtual screening, this compound has shown micromolar binding affinity and robust activity in a 3D glioblastoma organoid model.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the CHI3L1 inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of CHI3L1 inhibitors in a mouse xenograft model.[4][11][12]
-
Cell Preparation: Culture human tumor cells (e.g., A549) to 80% confluency. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into control and treatment groups. Administer the CHI3L1 inhibitor (e.g., this compound at 0.5 mg/kg) via the desired route (e.g., intraperitoneal or oral) at specified intervals.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the CHI3L1 promoter in response to an inhibitor.[13][14][15][16]
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the CHI3L1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with the CHI3L1 inhibitor.
-
Cell Lysis: After the desired treatment duration, lyse the cells using a specific lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity of the CHI3L1 promoter.
Conclusion
This compound stands as a well-characterized and potent inhibitor of CHI3L1 with demonstrated efficacy in various preclinical models. While direct comparative data is scarce, emerging inhibitors like Ebractenoid F, G721-0282, and newly discovered compounds show promise in targeting CHI3L1. The development of more potent and specific CHI3L1 inhibitors, along with future head-to-head comparative studies, will be crucial in advancing this therapeutic strategy for a range of diseases. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. Discovery of Small Molecule CHI3L1 Inhibitors by SPR-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G721-0282 Exerts Anxiolytic-Like Effects on Chronic Unpredictable Mild Stress in Mice Through Inhibition of Chitinase-3-Like 1-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. assaygenie.com [assaygenie.com]
- 14. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of K284-6111 and G721-0282 in the Inhibition of Neuroinflammation
For Immediate Release
This guide provides a detailed comparison of two investigational compounds, K284-6111 and G721-0282, for their efficacy in inhibiting neuroinflammation. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Both this compound and G721-0282 are inhibitors of Chitinase-3-like 1 (CHI3L1), a protein implicated in inflammatory processes.[1][2][3] While both compounds demonstrate anti-neuroinflammatory properties, they have been investigated in different experimental contexts. This guide synthesizes the available data to facilitate an objective comparison.
Overview of Compounds
This compound is an orally active, high-affinity inhibitor of CHI3L1.[4] It has been shown to suppress the expression of CHI3L1 and inhibit the ERK and NF-κB signaling pathways.[3][4][5] Research on this compound has primarily focused on its potential therapeutic role in Alzheimer's disease, where it has been shown to alleviate amyloidogenesis and neuroinflammation, thereby improving memory function.[2][3][5]
G721-0282 is also an inhibitor of CHI3L1 and has been demonstrated to exert its anti-neuroinflammatory effects through the inhibition of the NF-κB signaling pathway.[1] Studies on G721-0282 have highlighted its anxiolytic-like effects in a mouse model of chronic unpredictable mild stress (CUMS), suggesting its potential in stress-related neurological disorders.[1][6] The compound has been shown to reduce the expression of inflammatory proteins and cytokines in the hippocampus.[1][6]
Quantitative Performance Data
Direct comparative studies providing IC50 or EC50 values for both compounds under the same experimental conditions are not currently available. The following tables summarize the quantitative data found in separate studies.
Table 1: In Vitro Efficacy of this compound on Neuroinflammation Markers
| Cell Line | Inducer | Concentration of this compound | Measured Effect | Reference |
| BV-2 microglia | LPS (1 μg/mL) | 0.5, 1.0, 2.0 μM | Dose-dependent decrease in nitrate levels | [7] |
| Primary cultured astrocytes | LPS (1 μg/mL) | 0.5, 1.0, 2.0 μM | Dose-dependent decrease in nitrate levels | [7] |
| BV-2 microglia | LPS (1 μg/mL) | 0.5, 1.0, 2.0 μM | Dose-dependent reduction in iNOS and COX-2 expression | [2] |
| Primary cultured astrocytes | LPS (1 μg/mL) | 0.5, 1.0, 2.0 μM | Dose-dependent reduction in iNOS and COX-2 expression | [2] |
Table 2: In Vitro Efficacy of G721-0282 on Neuroinflammation Markers
| Cell Line | Inducer | Concentration of G721-0282 | Measured Effect | Reference |
| BV-2 microglia | LPS | 5, 10, 20 μM | Reduction in CHI3L1 and IGFBP3 expression | [1] |
| BV-2 microglia | LPS | Not specified | Significant reduction in LPS-induced iNOS, COX-2, and IBA-1 expression | [1] |
| BV-2 microglia | LPS | Not specified | Decreased mRNA expression of TNF-α, IL-1β, and IL-6 | [1] |
Signaling Pathways and Mechanisms of Action
Both compounds exert their anti-neuroinflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
This compound has been shown to prevent the phosphorylation of IκB and the subsequent nuclear translocation of the p50 and p65 subunits of NF-κB.[2][4] This leads to a downstream reduction in the expression of pro-inflammatory genes. Additionally, this compound has been reported to inhibit the ERK pathway.[3][4][5]
Similarly, G721-0282 inhibits the activation of the NF-κB signaling pathway by preventing the phosphorylation of IκB and the nuclear translocation of p50 and p65.[1] This action is dependent on the presence of its target, CHI3L1, as the anti-inflammatory effects of G721-0282 are abolished in CHI3L1-deficient microglial cells.[1]
Experimental Protocols
This compound: In Vitro Anti-Neuroinflammatory Assay
-
Cell Culture: Murine microglial BV-2 cells and primary cultured astrocytes were used.
-
Induction of Neuroinflammation: Cells were treated with lipopolysaccharide (LPS) at a concentration of 1 μg/mL.
-
Treatment: this compound was added to the cell cultures at concentrations of 0.5, 1.0, and 2.0 μM.[2][7]
-
Analysis:
-
Nitrate levels in the culture medium were measured as an indicator of nitric oxide (NO) production.
-
The expression levels of inflammatory proteins such as iNOS and COX-2, as well as microglial (Iba-1) and astrocyte (GFAP) activation markers, were determined by Western blotting.[7]
-
Nuclear translocation of NF-κB subunits (p50 and p65) was assessed using immunofluorescence imaging and Western blotting of nuclear extracts.[7]
-
G721-0282: In Vivo Anti-Neuroinflammatory and Anxiolytic Assay
-
Animal Model: Chronic unpredictable mild stress (CUMS) was induced in mice to model anxiety-like behaviors.
-
Treatment: G721-0282 was administered to the CUMS-treated mice.
-
Analysis:
-
Anxiolytic-like effects were assessed through behavioral tests.
-
The expression of inflammatory proteins (iNOS, COX-2), microglial activation marker (IBA-1), and astrocyte marker (GFAP) in the hippocampus was determined by Western blotting and qRT-PCR.[1]
-
The levels of CHI3L1 and IGFBP3 in the hippocampus were measured by Western blot.[1]
-
Activation of the NF-κB signaling pathway was evaluated by measuring the nuclear translocation of p65 and p50, and the phosphorylation of IκBα in the hippocampus via Western blotting.[1]
-
Conclusion
Both this compound and G721-0282 are promising inhibitors of neuroinflammation that target the CHI3L1 protein and the downstream NF-κB signaling pathway. The available data suggests that this compound has been more extensively studied in the context of Alzheimer's disease models, demonstrating efficacy in reducing both amyloidogenesis and neuroinflammation. G721-0282 has shown effectiveness in a stress-induced model of anxiety, indicating its potential for treating neuroinflammation associated with psychiatric disorders.
A direct head-to-head comparison in the same experimental models is necessary to definitively determine the relative potency and therapeutic potential of these two compounds. Future research should focus on such comparative studies to guide further development and clinical application.
References
- 1. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of K284-6111 and Ebractenoid F in Oncology Research
Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the anti-cancer properties of two Chitinase-3-like-1 (CHI3L1) inhibitors: the synthetic compound K284-6111 and the natural product Ebractenoid F. This analysis is based on available preclinical data, focusing on their mechanisms of action, efficacy in lung cancer models, and the signaling pathways they modulate.
Chitinase-3-like-1 (CHI3L1) is a secreted glycoprotein implicated in the pathogenesis of various diseases, including cancer, where it is associated with inflammation, cell proliferation, and metastasis.[1] Both this compound and Ebractenoid F have emerged as promising small-molecule inhibitors of CHI3L1, demonstrating potential as therapeutic agents in oncology, particularly for lung cancer.[1][2] This guide synthesizes experimental findings to facilitate a comparative understanding of their performance.
Quantitative Comparison of Bioactivity
The following tables summarize the in vitro efficacy of this compound and Ebractenoid F in non-small cell lung cancer (NSCLC) cell lines, A549 and H460.
| Compound | Cell Line | Incubation Time | IC50 Value | Citation |
| This compound | A549 | Not Specified | 2.5 µM | [3] |
| H460 | Not Specified | 2.7 µM | [3] | |
| Ebractenoid F | A549 | 24 hours | 60 µM | [4] |
| 72 hours | ~38 µM | [4] | ||
| H460 | 24 hours | 54 µM | [4] | |
| 72 hours | ~38 µM | [4] |
Table 1: Comparative IC50 Values for this compound and Ebractenoid F in Lung Cancer Cell Lines. This table highlights the half-maximal inhibitory concentrations (IC50) of each compound required to inhibit the growth of A549 and H460 lung cancer cells.
| Compound | Cancer Hallmarks Inhibited | In Vivo Efficacy | Citation |
| This compound | Proliferation, Migration, Lung Metastasis | Significantly inhibited lung metastasis in murine models (B16F10 melanoma and A549 lung cancer cells) at 0.5 mg/kg body weight. | [5] |
| Ebractenoid F | Proliferation, Migration, Invasion, Induction of Apoptosis | Not explicitly detailed in the provided search results. | [2][4] |
Table 2: Overview of Anti-Cancer Effects. This table provides a summary of the observed anti-cancer activities of this compound and Ebractenoid F in preclinical studies.
Mechanisms of Action and Signaling Pathways
While both compounds target CHI3L1, they mediate their anti-cancer effects through distinct downstream signaling pathways.
This compound physically binds to the chitin-binding domain of CHI3L1, which prevents CHI3L1 from interacting with its receptor, interleukin-13 receptor subunit alpha-2 (IL-13Rα2).[5] This blockade leads to the suppression of the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway.[3][5] Additionally, this compound has been shown to inactivate the ERK and NF-κB pathways.[4]
Ebractenoid F also binds to CHI3L1 but primarily suppresses the CHI3L1-associated AKT signaling pathway.[2][4] The inhibition of AKT signaling is a key mechanism for its ability to induce apoptosis and inhibit the growth and migration of lung cancer cells.[4]
Visualizing the Signaling Pathways
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate A549 or H460 lung cancer cells in 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Ebractenoid F (e.g., 0, 17, 35, 70 µM for Ebractenoid F) for the desired duration (e.g., 24 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Wound-Healing (Scratch) Assay
This method assesses cell migration in a two-dimensional context.
-
Cell Seeding: Seed A549 or H460 cells in 6-well plates and grow to a confluent monolayer.[6]
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile 100 µL pipette tip.[6]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of the test compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using a phase-contrast microscope.[6]
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use Transwell chambers with an 8 µm pore size. For invasion assays, coat the upper surface of the membrane with a basement membrane extract like Matrigel.
-
Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium and seed them into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 15% fetal bovine serum) to the lower chamber.
-
Compound Treatment: Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24 hours at 37°C.[6]
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, MMPs, p-AKT, p-JNK, and a loading control like β-actin).[1][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow Visualization
Conclusion
Both this compound and Ebractenoid F demonstrate significant anti-cancer properties by targeting CHI3L1, a key player in cancer progression. This compound, a synthetic molecule, appears to be a more potent inhibitor of lung cancer cell proliferation in vitro, with IC50 values in the low micromolar range. Its mechanism involves the disruption of the CHI3L1/IL-13Rα2 interaction, leading to the inhibition of JNK-AP-1 signaling. In contrast, Ebractenoid F, a natural compound, acts by suppressing the CHI3L1/AKT pathway. While its IC50 values are higher than those of this compound, it effectively inhibits cell migration, invasion, and induces apoptosis.
The choice between these two compounds in a research or drug development context may depend on the specific cancer type, the desired therapeutic mechanism (e.g., targeting proliferation vs. inducing apoptosis), and the potential for combination therapies. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating K284-6111 Efficacy: A Comparative Guide to CHI3L1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Chitinase-3-like-1 (CHI3L1): the small molecule inhibitor K284-6111 and siRNA-mediated gene knockdown. We present supporting experimental data, detailed protocols, and visual summaries of the underlying biological pathways and experimental procedures to aid researchers in selecting the most appropriate technique for their studies and in validating their findings.
Introduction
Chitinase-3-like-1 (CHI3L1) is a secreted glycoprotein implicated in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and cancers.[1][2] Its multifaceted role in promoting cell proliferation, migration, and survival, as well as its involvement in tissue remodeling, makes it a compelling therapeutic target.[3][4] this compound is a potent and orally active small molecule inhibitor of CHI3L1 that has been shown to suppress CHI3L1 expression and inhibit downstream signaling pathways, such as the ERK and NF-κB pathways.[5]
To validate the on-target effects of small molecule inhibitors like this compound, it is crucial to employ a complementary loss-of-function approach.[6] Small interfering RNA (siRNA) provides a highly specific method to silence gene expression at the mRNA level, thereby offering a robust tool to corroborate the phenotypic and mechanistic outcomes observed with chemical inhibitors.[7] This guide will compare the experimental results obtained using this compound with those from CHI3L1 siRNA knockdown, providing a clear framework for validating inhibitor efficacy.
Experimental Methodologies
A critical aspect of robust research is the reproducibility of experiments. Below are detailed protocols for CHI3L1 inhibition using this compound and for siRNA-mediated knockdown of CHI3L1 in a relevant cell line, such as the human lung cancer cell line A549.
Protocol 1: Inhibition of CHI3L1 with this compound
-
Cell Culture: Plate A549 cells in a 6-well plate at a density of 2 x 10^5 cells per well and culture in appropriate media until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.5, 1, and 2 µM).
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting or qRT-PCR, to assess the expression and phosphorylation of target proteins in the CHI3L1 signaling pathway.
Protocol 2: CHI3L1 siRNA Knockdown
-
Cell Seeding: Seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.[8]
-
Transfection Reagent Preparation: In separate tubes, dilute the CHI3L1-specific siRNA and a non-targeting control siRNA with serum-free media. In another set of tubes, dilute a transfection reagent such as Lipofectamine™ RNAiMAX in serum-free media.
-
Complex Formation: Combine the diluted siRNA solutions with the diluted transfection reagent and incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh media.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of the target mRNA.[8]
-
Verification of Knockdown: Harvest a portion of the cells to verify the knockdown efficiency of CHI3L1 using qRT-PCR to measure mRNA levels and Western blotting to measure protein levels.
-
Functional Assays: Utilize the remaining cells for functional assays to assess the phenotypic consequences of CHI3L1 silencing.
Comparative Data Analysis
The following tables summarize the expected outcomes and provide a framework for comparing the effects of this compound and CHI3L1 siRNA on key cellular processes and signaling pathways. The data presented is a synthesis of findings from multiple studies.
Table 1: Comparison of Effects on Cell Proliferation and Migration
| Parameter | This compound Treatment | CHI3L1 siRNA Knockdown | Alternative Inhibitor (Ebractenoid F) |
| Cell Proliferation | Dose-dependent decrease[3] | Significant decrease[9] | Dose-dependent decrease[10] |
| Cell Migration | Dose-dependent decrease[3] | Significant decrease[11] | Dose-dependent decrease[10] |
| MMP-9 Expression | Decreased[12] | Decreased[11] | Decreased[10] |
| MMP-13 Expression | Not widely reported | Decreased[11] | Decreased[10] |
| PCNA Expression | Decreased[12] | Decreased[11] | Decreased[10] |
| VEGF Expression | Not widely reported | Decreased[11] | Not widely reported |
Table 2: Comparison of Effects on Apoptosis and Signaling Pathways
| Parameter | This compound Treatment | CHI3L1 siRNA Knockdown | Alternative Inhibitor (Ebractenoid F) |
| Apoptosis | Increased[12] | Increased[9] | Increased[10] |
| Cleaved Caspase-3 | Increased[12] | Increased[9] | Increased[10] |
| Bax Expression | Increased[12] | Increased[9] | Increased[10] |
| Bcl-2 Expression | Decreased[12] | Not widely reported | Decreased[10] |
| p-Akt Levels | Decreased[10] | Decreased[8] | Decreased[10] |
| p-ERK Levels | Decreased[5] | Not widely reported | Decreased[10] |
| NF-κB Activity | Decreased[5] | Decreased[8] | Not widely reported |
| p-JNK Levels | Decreased[3] | Not widely reported | Decreased[10] |
Visualizing the Experimental Approach and Biological Pathway
To further clarify the experimental design and the molecular mechanisms at play, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound with CHI3L1 siRNA.
Caption: CHI3L1 signaling pathway and points of inhibition.
Conclusion
The validation of small molecule inhibitor data with genetic knockdown experiments is a cornerstone of rigorous pharmacological research. The data presented in this guide demonstrates a strong concordance between the effects of the CHI3L1 inhibitor this compound and CHI3L1-specific siRNA. Both methodologies lead to a reduction in cell proliferation and migration, and an induction of apoptosis, mediated through the inhibition of key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.
By providing detailed protocols and a comparative data framework, this guide serves as a valuable resource for researchers investigating the role of CHI3L1 in health and disease. The consistent outcomes observed across these distinct inhibitory mechanisms provide a high degree of confidence in the on-target activity of this compound, reinforcing its potential as a therapeutic agent for CHI3L1-driven pathologies. Furthermore, the inclusion of data on an alternative inhibitor, Ebractenoid F, offers a broader perspective on targeting CHI3L1 and underscores the importance of a multi-faceted approach to drug discovery and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Small Molecule CHI3L1 Inhibitors by SPR-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of chitinase-3-like protein 1 reduced epithelial–mesenchymal transition and vascular epithelial cadherin expression in oesophageal squamous cell carcinoma [ijbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Chitinase 3 like-1 activates the Akt pathway, inducing NF-κB-dependent release of pro-inflammatory cytokines and promoting the proliferative ability in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chitinase 3 like 1 suppresses the stability and activity of p53 to promote lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
K284-6111: A Next-Generation CHI3L1 Inhibitor Outperforming Early-Generation Compounds in Preclinical Benchmarks
For Immediate Release
A comprehensive analysis of the novel CHI3L1 inhibitor, K284-6111, reveals significant performance advantages over first-generation inhibitors in key preclinical studies. This comparison guide provides researchers, scientists, and drug development professionals with a detailed benchmark of this compound against earlier CHI3L1-targeting small molecules, supported by experimental data and detailed methodologies.
Chitinase-3-like-1 (CHI3L1) has emerged as a critical therapeutic target in a range of inflammatory diseases, cancers, and neurodegenerative disorders. While first-generation inhibitors have shown initial promise, the development of more potent and specific compounds is crucial for clinical advancement. This compound represents a significant step forward in this pursuit, demonstrating enhanced binding affinity and cellular efficacy.
Performance Benchmark: this compound vs. First-Generation Inhibitors
Quantitative analysis highlights the superior profile of this compound in comparison to other known CHI3L1 inhibitors such as G721-0282 and CHI3L1-IN-1. The following table summarizes key performance metrics from available preclinical data.
| Parameter | This compound | G721-0282 | CHI3L1-IN-1 |
| Binding Affinity (Docking Score) | -9.7 kcal/mol[1][2][3][4] | -7.2 to -7.81 kcal/mol[5][6] | Not Available |
| IC50 (Cell Viability, A549 Lung Cancer Cells) | 2.5 µM[3] | Not Available | Not Available |
| IC50 (Cell Viability, H460 Lung Cancer Cells) | 2.7 µM[3] | Not Available | Not Available |
| IC50 (Biochemical Assay) | Not Available | Not Available | 50 nM[7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay types (cell-based vs. biochemical) and experimental conditions across different studies.
Unraveling the Mechanism: CHI3L1 Signaling and Inhibition
CHI3L1 exerts its pathological effects by binding to cell surface receptors, including Interleukin-13 receptor alpha-2 (IL-13Rα2) and CD44, to activate a cascade of downstream signaling pathways. These pathways, including NF-κB, ERK, AKT, and JNK, are pivotal in promoting inflammation, cell proliferation, and tissue remodeling. This compound effectively abrogates these signals by directly binding to CHI3L1 and preventing its interaction with its receptors.[4][8][9][10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other CHI3L1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the effect of CHI3L1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549 or H460) in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the CHI3L1 inhibitor (e.g., 0-10 µM for this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for NF-κB and ERK Pathway Activation
This technique is used to detect the levels of specific proteins involved in the NF-κB and ERK signaling pathways, and to assess the effect of CHI3L1 inhibitors on their phosphorylation (activation) status.
Protocol:
-
Cell Lysis: Treat cells with the CHI3L1 inhibitor for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly suggest that this compound is a highly potent and selective inhibitor of CHI3L1, demonstrating superior binding affinity and cellular efficacy compared to earlier-generation compounds. Its ability to effectively block key downstream signaling pathways, such as NF-κB and ERK, underscores its therapeutic potential in a variety of diseases driven by CHI3L1 pathology. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages of this compound.
References
- 1. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Chitinase-3-like-1 by this compound Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K284 (this compound) | CHI3L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G721-0282 Exerts Anxiolytic-Like Effects on Chronic Unpredictable Mild Stress in Mice Through Inhibition of Chitinase-3-Like 1-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering novel mechanisms of chitinase-3-like protein 1 in driving inflammation-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL13Rα2 as a crucial receptor for Chi3l1 in osteoclast differentiation and bone resorption through the MAPK/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Inhibitors Targeting the CHI3L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, cancers, and fibrotic conditions. Its multifaceted role in promoting cell proliferation, migration, tissue remodeling, and angiogenesis has made it an attractive therapeutic target.[1] This guide provides a comparative overview of alternative small molecule inhibitors targeting the CHI3L1 pathway, supported by available experimental data to aid researchers in selecting appropriate tools for their studies.
Performance Comparison of CHI3L1 Small Molecule Inhibitors
The following table summarizes the quantitative data for several small molecule inhibitors targeting CHI3L1. The available data primarily focuses on their binding affinity to CHI3L1 and their efficacy in cellular assays.
| Inhibitor | Target | Assay | Cell Line | IC50 | Kd (Binding Affinity) | Reference |
| K284 | CHI3L1 | Cell Viability (MTT) | A549 (Lung Cancer) | 2.5 µM | Not Reported | [2] |
| Cell Viability (MTT) | H460 (Lung Cancer) | 2.7 µM | [2] | |||
| Compound 8 | CHI3L1 | Microscale Thermophoresis (MST) | - | - | 6.8 µM | |
| Surface Plasmon Resonance (SPR) | - | - | 5.69 µM | |||
| Compound 39 | CHI3L1 | Microscale Thermophoresis (MST) | - | - | 22 µM | |
| Surface Plasmon Resonance (SPR) | - | - | 17.09 µM | |||
| Compound 1-4 | CHI3L1 | Surface Plasmon Resonance (SPR) | - | - | 10.4 ± 1.0 µM | [3] |
| Compound 1-7 | CHI3L1 | Surface Plasmon Resonance (SPR) | - | - | 7.40 ± 0.78 µM | [3] |
| Ebractenoid F | CHI3L1 | Cell Viability (MTT) | A549 (Lung Cancer) | ~38 µM (at 72h) | Not Reported | [1] |
| Cell Viability (MTT) | H460 (Lung Cancer) | ~38 µM (at 72h) | [1] | |||
| Kasugamycin | Pan-chitinase inhibitor | Tryptophan Fluorescence Quenching | - | - | 0.92 to 34.11 µM (for various GH18 chitinases) | [4] |
| G721-0282 | CHI3L1 | Molecular Docking | - | - | Binding Energy: -7.81 kcal/mol | [5] |
| DEL-C1 | CHI3L1 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of CHI3L1 inhibitors on cancer cell lines.[1][2]
Materials:
-
96-well plates
-
Human lung cancer cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
CHI3L1 inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)[7]
-
Phosphate-buffered saline (PBS)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of the CHI3L1 inhibitor. Prepare serial dilutions of the inhibitor stock solution in culture medium. The final volume in each well should be 200 µL. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor treatment.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove 100 µL of the medium from each well and add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][6]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[7][9]
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Binding Affinity Assays
1. Microscale Thermophoresis (MST)
This generalized protocol is based on standard MST procedures and should be optimized for each specific CHI3L1 inhibitor interaction.[10][11]
Materials:
-
Recombinant human CHI3L1 protein
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
CHI3L1 inhibitor
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Protein Labeling: Label the recombinant CHI3L1 protein with a fluorescent dye according to the manufacturer's instructions. The labeling ratio should be optimized to ensure sufficient signal without affecting binding.
-
Sample Preparation: Prepare a series of 16 dilutions of the unlabeled CHI3L1 inhibitor in MST buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd).
-
Mixing: Add a constant concentration of the fluorescently labeled CHI3L1 to each inhibitor dilution. The final concentration of the labeled protein should be in the low nanomolar range and kept constant across all samples.
-
Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium (typically 10-30 minutes at room temperature).
-
Capillary Loading: Load the samples into MST capillaries.[11]
-
MST Measurement: Place the capillaries into the MST instrument and perform the measurement. The instrument uses an infrared laser to create a temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: Analyze the change in thermophoresis as a function of the inhibitor concentration to determine the dissociation constant (Kd).
2. Surface Plasmon Resonance (SPR)
This generalized protocol is based on standard SPR procedures and should be optimized for each specific CHI3L1 inhibitor interaction.[12][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CHI3L1 protein
-
CHI3L1 inhibitor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant CHI3L1 protein (ligand) in the immobilization buffer over the activated surface. The protein will covalently bind to the chip surface via amine coupling.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Analyte Injection: Prepare a series of dilutions of the CHI3L1 inhibitor (analyte) in the running buffer. Inject the different concentrations of the inhibitor over the immobilized CHI3L1 surface.
-
Association and Dissociation: Monitor the binding (association) of the inhibitor to CHI3L1 in real-time. After the injection, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer or high salt solution) to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CHI3L1 signaling pathway and a general experimental workflow for inhibitor screening.
References
- 1. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 5. Inhibition of CHI3L1 decreases N-cadherin and VCAM-1 levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. publications.aston.ac.uk [publications.aston.ac.uk]
- 11. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Head-to-Head Comparison: K284-6111 and Anti-CHI3L1 Antibodies in Targeting CHI3L1
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the small molecule inhibitor K284-6111 and therapeutic anti-CHI3L1 antibodies. We will delve into their mechanisms of action, present available quantitative data for performance comparison, and provide detailed experimental protocols for key functional assays.
Chitinase-3-like-1 (CHI3L1), a secreted glycoprotein, has emerged as a significant therapeutic target in a range of diseases, including cancer, neuroinflammatory disorders, and chronic inflammation. Its multifaceted role in promoting inflammation, tissue remodeling, and cell proliferation has spurred the development of various inhibitory strategies. This guide focuses on a direct comparison of two major approaches to CHI3L1 inhibition: the small molecule this compound and the class of anti-CHI3L1 monoclonal antibodies.
Mechanism of Action
This compound is an orally active small molecule inhibitor that directly binds to CHI3L1.[1][2] This binding is thought to allosterically inhibit CHI3L1's function, preventing its interaction with downstream receptors and signaling partners.[3] Studies have shown that this compound effectively suppresses the NF-κB and ERK signaling pathways, which are crucial for the inflammatory and proliferative effects of CHI3L1.[1][2] By inhibiting these pathways, this compound has been demonstrated to reduce neuroinflammation and ameliorate atopic skin inflammation in preclinical models.[1][4]
Anti-CHI3L1 antibodies , on the other hand, are biologic drugs that offer a highly specific and targeted approach to neutralizing CHI3L1. These monoclonal antibodies bind directly to CHI3L1, sterically hindering its ability to engage with its receptors, such as IL-13Rα2.[3] This blockade has been shown to be effective in suppressing tumor growth and metastasis by inhibiting the M2 polarization of macrophages, a key process in creating an immunosuppressive tumor microenvironment.[1][5] Different anti-CHI3L1 antibodies have been developed, including humanized versions designed to reduce immunogenicity and improve therapeutic efficacy.[1]
Performance Data: A Comparative Overview
Direct head-to-head studies comparing the potency of this compound and anti-CHI3L1 antibodies in the same experimental systems are limited. However, we can compile the available quantitative data to provide a comparative perspective on their binding affinities and functional inhibition. It is important to note that the methodologies for determining these values differ, which should be considered when interpreting the data.
| Parameter | This compound | Anti-CHI3L1 Antibodies | Methodology |
| Binding Affinity | -9.7 kcal/mol (Calculated)[3] | FRGxPD-1 (bispecific): KD ≈ 1.1 nM[6] Humanized C59: KD ≈ 40 nM (to human CHI3L1) | Computational Docking |
| KD: 152 µM[7] | Microscale Thermophoresis (MST) | ||
| Functional Inhibition | IC50 (Cancer Cell Growth): 5-10 µM[3] | Not Available | Cell Proliferation Assay |
| IC50 (CHI3L1/galectin-3 interaction): 15.4 µM and 23.5 µM for similar small molecules[8] | Not Available | AlphaLISA Assay | |
| In Vitro Concentration for Effect | 0.5-2 µM: Inhibition of NF-κB translocation and inflammatory protein expression[9] | Not Available | Western Blot, Immunofluorescence |
Key Experimental Protocols
To provide a deeper understanding of how the efficacy of these inhibitors is assessed, we present detailed protocols for two key functional assays frequently used in CHI3L1 research.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the extent to which an inhibitor can block CHI3L1-induced activation of the NF-κB signaling pathway.
Principle: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. Activation of the NF-κB pathway leads to the expression of firefly luciferase. The inhibitory effect of a compound is measured by the reduction in firefly luciferase activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney 293 (HEK293) cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
-
Inhibitor and Stimulant Treatment:
-
Pre-treat the transfected cells with varying concentrations of this compound or anti-CHI3L1 antibody for 1-2 hours.
-
Stimulate the cells with recombinant human CHI3L1 (e.g., 100 ng/mL) for 6-8 hours to induce NF-κB activation. Include appropriate vehicle and positive controls.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
M2 Macrophage Polarization Assay
This assay assesses the ability of an inhibitor to prevent CHI3L1-induced polarization of macrophages towards the M2 phenotype, which is often associated with immunosuppression and tumor progression.
Principle: Monocytes are differentiated into macrophages and then polarized towards the M2 phenotype in the presence of specific cytokines and CHI3L1. The inhibitory effect is determined by the reduction in the expression of M2-specific markers.
Protocol:
-
Macrophage Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs and allow monocytes to adhere for 2-4 hours.
-
Remove non-adherent cells and culture the adherent monocytes in macrophage serum-free medium supplemented with M-CSF (50 ng/mL) for 6-7 days to differentiate them into M0 macrophages.
-
-
Polarization and Inhibition:
-
Replace the medium with fresh medium containing M-CSF.
-
Add recombinant human CHI3L1 (e.g., 200 ng/mL) and IL-4 (20 ng/mL) to induce M2 polarization.
-
Concurrently, treat the cells with different concentrations of this compound or anti-CHI3L1 antibody. Include appropriate controls.
-
Incubate for 48-72 hours.
-
-
Analysis of M2 Markers:
-
Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against M2 markers such as CD206 and CD163. Analyze the percentage of positive cells using a flow cytometer.
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of M2 marker genes like ARG1, MRC1 (CD206), and CCL22.
-
-
Data Analysis:
-
For flow cytometry data, quantify the percentage of M2-polarized cells in each treatment group.
-
For qRT-PCR data, calculate the relative gene expression normalized to a housekeeping gene.
-
Determine the EC50 value for the inhibition of M2 polarization by plotting the reduction in M2 marker expression against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.
Caption: CHI3L1 Signaling and Inhibition.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and anti-CHI3L1 antibodies represent promising therapeutic strategies for a variety of diseases by targeting the multifaceted activities of CHI3L1. This compound, as a small molecule, offers the potential for oral administration and broader tissue distribution. Anti-CHI3L1 antibodies, conversely, provide high specificity and the potential for fewer off-target effects.
The choice between these two modalities will likely depend on the specific disease context, desired pharmacokinetic profile, and long-term safety considerations. The available data, while not allowing for a direct, perfectly matched comparison, suggests that both approaches can effectively inhibit CHI3L1 function. Further studies, particularly those that directly compare these inhibitors in the same preclinical models and functional assays, will be crucial for guiding future clinical development and therapeutic application. This guide serves as a foundational resource for researchers to understand the current landscape of CHI3L1 inhibition and to design future comparative studies.
References
- 1. Anti-Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lonzabio.jp [lonzabio.jp]
- 3. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 5. Anti‐Chi3L1 antibody suppresses lung tumor growth and metastasis through inhibition of M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHI3L1 regulates PD-L1 and anti–CHI3L1–PD-1 antibody elicits synergistic antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of K284-6111 for CHI3L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of K284-6111 as an inhibitor of Chitinase-3-like-1 (CHI3L1), a protein implicated in various inflammatory diseases and cancers. Through a comprehensive comparison with other known CHI3L1 inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows.
Executive Summary
This compound is a potent and specific small molecule inhibitor of CHI3L1. It demonstrates high binding affinity and effectively suppresses CHI3L1-mediated signaling pathways, including the NF-κB, ERK, and JNK-AP-1 pathways. This guide benchmarks this compound against a panel of other CHI3L1 inhibitors, including small molecules and antibodies, highlighting its competitive profile in terms of potency and specificity. The presented data is supported by detailed experimental methodologies to ensure reproducibility and aid in the design of future studies.
Comparative Analysis of CHI3L1 Inhibitors
The following tables provide a quantitative comparison of this compound and other CHI3L1 inhibitors based on their binding affinities and inhibitory concentrations.
Table 1: Binding Affinity of Small Molecule Inhibitors to CHI3L1
| Compound | Method | Binding Affinity (Kd) | Binding Energy (kcal/mol) |
| This compound | Computational Docking | ~0.15 µM (estimated) | -9.7[1] |
| G721-0282 | Not Specified | No detectable binding | Not Reported |
| Ebractenoid F | Computational Docking | ~1.8 µM (estimated) | -7.66[2][3] |
| Compound 1-4 | Surface Plasmon Resonance (SPR) | 10.4 µM[4][5][6] | Not Reported |
| Compound 1-7 | Surface Plasmon Resonance (SPR) | 7.40 µM[4][5][6] | Not Reported |
| G28 | Microscale Thermophoresis (MST) | 51.4 µM[7][8] | Not Reported |
| K284 | Microscale Thermophoresis (MST) | 152 µM[9] | Not Reported |
| Compound 8 | Microscale Thermophoresis (MST) | 6.8 µM[10][11] | Not Reported |
| Compound 39 | Microscale Thermophoresis (MST) | 22 µM[10][11] | Not Reported |
Note: Binding energy values were converted to estimated Kd values for comparative purposes using the formula ΔG = RTln(Kd). This conversion provides an approximation and direct experimental measurement is preferred.
Table 2: Inhibitory Concentration (IC50) of CHI3L1 Inhibitors
| Compound | Assay | IC50 |
| This compound | Inhibition of cancer cell proliferation (A549 cells) | 2.5 µM[1] |
| This compound | Inhibition of cancer cell proliferation (H460 cells) | 2.7 µM[1] |
| CHI3L1-IN-1 | Not Specified | 50 nM[12] |
| Ebractenoid F | Inhibition of cancer cell proliferation (A549 & H460 cells) | ~38 µM[1] |
| Compound 1-4 | AlphaLISA (inhibition of CHI3L1-galectin-3 interaction) | 23.5 µM[4][13] |
| Compound 1-7 | AlphaLISA (inhibition of CHI3L1-galectin-3 interaction) | 15.4 µM[4][13] |
Table 3: Binding Affinity of Antibody Inhibitors to CHI3L1
| Antibody | Target | Method | Binding Affinity (KD) |
| Humanized C59 | human CHI3L1 | Not Specified | 1.7 - 3.6 nM[14] |
| Humanized C59 | mouse CHI3L1 | Not Specified | 1.4 - 5.6 nM[8][14] |
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the chitin-binding domain (CBD) of CHI3L1.[1] This interaction physically blocks the binding of CHI3L1 to its receptor, Interleukin-13 receptor alpha-2 (IL-13Rα2), thereby preventing the activation of downstream signaling cascades.[1] The key pathways inhibited by this compound include:
-
NF-κB Signaling Pathway: this compound suppresses the nuclear translocation of the p50 and p65 subunits of NF-κB, a critical step in its activation.
-
ERK Signaling Pathway: The inhibitor has been shown to selectively inactivate the ERK pathway, which is activated upon CHI3L1 overexpression.[13]
-
JNK-AP-1 Signaling Pathway: By blocking the CHI3L1-IL-13Rα2 interaction, this compound inhibits the JNK-AP-1 signaling pathway.[1]
-
AKT Signaling Pathway: this compound has also been demonstrated to suppress CHI3L1-associated AKT signaling.[1]
These inhibitory actions on key signaling pathways underscore the potent anti-inflammatory and anti-proliferative effects of this compound observed in various disease models.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: CHI3L1 signaling and this compound inhibition.
Caption: Workflow of a pull-down assay.
Caption: Surface Plasmon Resonance workflow.
Caption: NF-κB reporter assay workflow.
Detailed Experimental Protocols
Pull-Down Assay for this compound and CHI3L1 Interaction
This protocol is adapted from methodologies described in studies evaluating the direct binding of small molecules to target proteins.[1]
-
Preparation of this compound-conjugated beads:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Covalently couple the dissolved this compound to Epoxy-activated Sepharose 6B beads according to the manufacturer's instructions.
-
Wash the beads extensively to remove any unbound compound.
-
-
Cell Lysate Preparation:
-
Culture cells known to express CHI3L1 (e.g., A549 or H460 lung cancer cells) to ~80-90% confluency.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding and Elution:
-
Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate unconjugated Sepharose beads with the cell lysate.
-
Wash the beads three to five times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using a primary antibody specific for CHI3L1.
-
A band corresponding to the molecular weight of CHI3L1 in the eluate from the this compound-conjugated beads, but not in the control, confirms a direct interaction.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for assessing the binding kinetics of small molecule inhibitors to CHI3L1, based on standard SPR methodologies.[4][5][6]
-
Immobilization of CHI3L1:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject purified recombinant CHI3L1 protein over the activated surface to achieve a target immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the immobilized CHI3L1 surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell without immobilized CHI3L1 to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Record the sensorgrams showing the association and dissociation of the inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell-Based NF-κB Reporter Assay
This protocol is designed to functionally assess the inhibitory effect of compounds on CHI3L1-induced NF-κB activation.[5][9][15]
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the CHI3L1 inhibitor (e.g., this compound) for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a known activator of the CHI3L1 pathway (e.g., recombinant CHI3L1 or a pro-inflammatory cytokine that induces CHI3L1 expression) to induce NF-κB activation.
-
Include appropriate controls: untreated cells, cells treated with the stimulant only, and cells treated with the inhibitor only.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the inhibitor compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The data and protocols presented in this guide demonstrate that this compound is a highly specific and potent inhibitor of CHI3L1. Its mechanism of action, involving the direct blockade of the CHI3L1/IL-13Rα2 interaction and subsequent inhibition of key downstream signaling pathways, is well-characterized. When compared to other available CHI3L1 inhibitors, this compound exhibits a strong binding affinity and significant functional inhibitory activity at low micromolar concentrations. This comprehensive guide provides researchers with the necessary information to effectively utilize this compound in their studies and to contextualize its performance against other inhibitors in the field.
References
- 1. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canva.com [canva.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Dot Plot Generator | Desmos [desmos.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. datylon.com [datylon.com]
- 8. CHI3L1 inhibitor G28 | CHI3L1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Interactive Dotplot [statistika.mfub.bg.ac.rs]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Therapeutic Potential of K284-6111 in Combination with Other Agents
For Researchers, Scientists, and Drug Development Professionals
K284-6111, a potent and orally active inhibitor of Chitinase 3-like 1 (CHI3L1), has demonstrated significant therapeutic potential in preclinical models of neuroinflammatory and dermatological disorders. This guide provides a comparative analysis of the synergistic effects of this compound when used in combination with other therapeutic agents, supported by experimental data from peer-reviewed studies. The following sections detail the quantitative outcomes, experimental methodologies, and relevant biological pathways associated with these combination therapies.
I. Synergistic Effects in Neuroinflammation (Alzheimer's Disease Model)
A study by Ham et al. (2020) investigated the therapeutic potential of this compound in combination with an ERK inhibitor, U0126, in a cellular model of neuroinflammation relevant to Alzheimer's disease. The study aimed to determine if dual targeting of the CHI3L1 and ERK signaling pathways could offer superior anti-inflammatory effects compared to single-agent treatment.
Quantitative Data Summary
The following table summarizes the key findings from the in vitro experiments on BV-2 microglial cells treated with Amyloid-β (Aβ), this compound, and the ERK inhibitor U0126.
| Treatment Group | iNOS Protein Level (relative to Aβ control) | COX-2 Protein Level (relative to Aβ control) | IBA-1 Protein Level (relative to Aβ control) | TNF-α mRNA Level (relative to Aβ control) | IL-1β mRNA Level (relative to Aβ control) | IL-6 mRNA Level (relative to Aβ control) |
| Aβ + this compound (2 µM) | Decreased | Decreased | Decreased | Decreased | Decreased | Decreased |
| Aβ + U0126 (20 µM) | Decreased | Decreased | Decreased | Decreased | Decreased | Decreased |
| Aβ + this compound (2 µM) + U0126 (20 µM) | No significant additive decrease | No significant additive decrease | No significant additive decrease | No significant additive decrease | No significant additive decrease | Further decreased compared to single agents |
Note: While a clear synergistic effect was not observed for most markers, the combination treatment showed a more potent reduction in the mRNA expression of the pro-inflammatory cytokine IL-6, suggesting a potential synergistic interaction in modulating specific inflammatory pathways.[1]
Experimental Protocols
Cell Culture and Treatment: Murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce neuroinflammation, cells were treated with 5 µM of Amyloid-β (Aβ). For combination therapy studies, cells were co-treated with 2 µM of this compound and/or 20 µM of the ERK inhibitor U0126.[1]
Western Blotting: Cell lysates were prepared and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, IBA-1, and β-actin. After washing, membranes were incubated with HRP-conjugated secondary antibodies and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from BV-2 cells using TRIzol reagent. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using SYBR Green PCR Master Mix and specific primers for TNF-α, IL-1β, IL-6, and the housekeeping gene, GAPDH. The relative gene expression was calculated using the 2-ΔΔCt method.[1]
Signaling Pathway and Experimental Workflow
Caption: Workflow for investigating the synergistic anti-inflammatory effects of this compound and U0126.
Caption: Inhibition of CHI3L1 and ERK pathways by this compound and U0126 to reduce neuroinflammation.
II. Synergistic Effects in Atopic Dermatitis
In a study focused on atopic dermatitis, Jeon et al. (2021) explored the combination of this compound with small interfering RNA (siRNA) targeting CHI3L1. This approach aimed to assess whether a dual-pronged inhibition of CHI3L1, at the protein and mRNA levels, could lead to a more profound anti-inflammatory effect in skin cells.
Quantitative Data Summary
The following table presents the quantitative results from experiments on HaCaT keratinocytes, which were stimulated with TNF-α and IFN-γ to mimic an inflammatory skin environment.
| Treatment Group | LTF mRNA Expression (relative to stimulated control) |
| Stimulated Control + this compound | Decreased |
| Stimulated Control + CHI3L1 siRNA | Decreased |
| Stimulated Control + this compound + CHI3L1 siRNA | Further suppressed |
Note: The combination of this compound and CHI3L1 siRNA resulted in a more significant reduction of Lactoferrin (LTF) expression compared to either treatment alone, indicating a synergistic effect in downregulating this pro-inflammatory mediator.[2]
Experimental Protocols
Cell Culture and Transfection: Human keratinocyte HaCaT cells were grown in DMEM with 10% FBS and 1% penicillin-streptomycin. For gene silencing, cells were transfected with CHI3L1 siRNA or a control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
Cell Treatment and Stimulation: Following transfection, cells were pre-treated with this compound for 2 hours. Subsequently, inflammation was induced by treating the cells with a combination of TNF-α and IFN-γ.
Quantitative Real-Time PCR (qRT-PCR): Total RNA was isolated from the HaCaT cells, and cDNA was synthesized. The mRNA expression levels of Lactoferrin (LTF) and a housekeeping gene were quantified using qRT-PCR with specific primers and a SYBR Green-based detection method. The relative expression of LTF was calculated using the 2-ΔΔCt method.
Experimental Workflow and Logical Relationships
Caption: Workflow for evaluating the synergistic effect of this compound and CHI3L1 siRNA on LTF expression.
Caption: Synergistic inhibition of CHI3L1 at mRNA and protein levels to reduce inflammation.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for K284-6111
This document provides immediate safety and logistical guidance for the proper disposal of the research chemical K284-6111. The following procedures are based on general best practices for laboratory chemical waste management and information typically found in Safety Data Sheets (SDS) for similar research compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet provided by the manufacturer for this compound before handling and disposal.
Personal Protective Equipment and Handling
Proper personal protective equipment (PPE) is essential when handling this compound to minimize exposure and ensure personal safety. Unused product and waste materials should be handled with care in a well-ventilated area.
| Protective Measure | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Skin and Body Protection | Impervious clothing (lab coat) | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Minimizes inhalation of dust or aerosols. |
| Engineering Controls | Ensure adequate ventilation. Provide an accessible safety shower and eye wash station. | Reduces airborne concentrations and provides emergency decontamination. |
Spill and Accidental Release Measures
In the event of a spill, it is crucial to prevent further leakage and avoid dispersal into the environment.
-
Evacuate Personnel : Ensure all non-essential personnel are cleared from the area.
-
Ensure Ventilation : Maintain adequate ventilation to disperse any airborne particles.
-
Containment : Use an absorbent material, such as diatomite or universal binders, to contain the spill.
-
Decontamination : Clean the affected surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.
-
Disposal : Collect all contaminated materials into a sealed container for proper disposal according to the procedures outlined below.
Disposal Procedures for this compound
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. As a general guideline, chemical waste of this nature should not be disposed of in regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated and clearly labeled waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Management :
-
Use a container that is compatible with the chemical.
-
Keep the waste container tightly sealed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.
-
-
Disposal :
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet for this compound.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Personal protective equipment for handling K284-6111
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of K284-6111, a selective small molecule inhibitor of chitinase 3-like 1 (CHI3L1). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 2-({3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide | [1] |
| Synonyms | CHI3L1 inhibitor K284, K284 | [1] |
| CAS Number | 702668-62-0 | [1] |
| Molecular Formula | C30H37N3O4S | [1] |
| Molecular Weight | 535.703 g/mol | [1] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| Storage (Solid) | Store at -20°C.[1] | |
| Storage (in DMSO) | Store stock solutions at -20°C for up to several months. |
Operational Plan: Safe Handling and Use
The following step-by-step guidance outlines the safe handling procedures for this compound from receipt to experimental use.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is shipped at room temperature for short durations (less than 2 weeks).[1]
-
For long-term storage, keep the container tightly sealed in a cool, well-ventilated area at -20°C, away from direct sunlight and ignition sources.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Due to the use of Dimethyl Sulfoxide (DMSO) as a solvent, standard nitrile gloves may not provide adequate protection. It is recommended to use butyl rubber or fluoroelastomer gloves. If using nitrile gloves, they are suitable for brief, incidental contact only and should be changed immediately upon any contact with DMSO solutions.
-
Body Protection: A standard laboratory coat should be worn.
Preparation of Stock Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
To prepare a stock solution, dissolve this compound in DMSO. For a higher solubility, the tube can be warmed to 37°C and sonicated.
-
Ensure the container is tightly sealed after use to prevent moisture absorption.
Experimental Use
-
When working with solutions of this compound in DMSO, be aware that DMSO can facilitate the absorption of other chemicals through the skin.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid procedures outlined in the Safety Data Sheet.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Spills: For small spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders. Decontaminate the surface by scrubbing with alcohol. Dispose of the contaminated material as chemical waste.[1]
Disposal Plan
According to the Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] However, the disposal of the compound and its solutions should be handled with care, following institutional and local guidelines for chemical waste.
-
Solid this compound: Unused or waste solid compound should be collected in a sealed, labeled container for chemical waste disposal.
-
DMSO Solutions: Solutions of this compound in DMSO should be collected in a designated, sealed, and labeled container for organic solvent waste. Do not pour down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated chemical waste container.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
